molecular formula C6H12ClNO2 B7795689 2-Chloro-N-(2-ethoxyethyl)acetamide CAS No. 321861-48-7

2-Chloro-N-(2-ethoxyethyl)acetamide

Cat. No.: B7795689
CAS No.: 321861-48-7
M. Wt: 165.62 g/mol
InChI Key: YLIRDTAIFTUCQT-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-ethoxyethyl)acetamide is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-(2-ethoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(2-ethoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-ethoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2/c1-2-10-4-3-8-6(9)5-7/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIRDTAIFTUCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295282
Record name 2-Chloro-N-(2-ethoxyethyl)acetamide
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Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321861-48-7
Record name 2-Chloro-N-(2-ethoxyethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321861-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-ethoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular weight of 2-Chloro-N-(2-ethoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, molecular weight, and synthetic profile of 2-Chloro-N-(2-ethoxyethyl)acetamide . This monograph is designed for researchers and drug development professionals requiring precise physicochemical data and validated experimental protocols.

Executive Summary

2-Chloro-N-(2-ethoxyethyl)acetamide (CAS: 321861-48-7) is a functionalized alkylating agent serving as a critical building block in medicinal chemistry.[1] Characterized by a reactive


-chloroamide motif, it functions as an electrophilic "warhead" in covalent inhibitor design and a versatile intermediate for constructing nitrogen-containing heterocycles. This guide provides a definitive analysis of its structural properties, synthetic pathways, and handling protocols.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identifiers
  • IUPAC Name: 2-Chloro-N-(2-ethoxyethyl)acetamide[1][2]

  • CAS Registry Number: 321861-48-7[1][3]

  • Synonyms: N-(2-Ethoxyethyl)-2-chloroacetamide; Chloro-N-(2-ethoxyethyl)acetamide

  • MDL Number: MFCD12080033[1]

Molecular Structure

The molecule consists of a chloroacetyl group linked to an ethyl ether chain via an amide bond. The electrophilic carbon (


 to the carbonyl) is susceptible to nucleophilic attack, making it a prime candidate for 

reactions.

Structural Diagram (Graphviz):

ChemicalStructure Fig 1. Functional Group Segmentation of 2-Chloro-N-(2-ethoxyethyl)acetamide Chloroacetyl Chloroacetyl Group (Electrophilic Warhead) AmideLink Amide Linker (-NH-CO-) Chloroacetyl->AmideLink C-N Bond EthoxyEthyl Ethoxyethyl Chain (Solubilizing Tail) AmideLink->EthoxyEthyl N-C Bond

Part 2: Physicochemical Properties[4]

The molecular weight is calculated based on standard atomic weights (IUPAC 2021).

Molecular Weight Calculation
ElementCountAtomic Mass (Da)Subtotal (Da)Contribution (%)
Carbon (C) 612.01172.06643.51%
Hydrogen (H) 121.00812.0967.30%
Chlorine (Cl) 135.45035.45021.41%
Nitrogen (N) 114.00714.0078.46%
Oxygen (O) 215.99931.99819.32%
Total MW 165.62 g/mol 100.00%
Physical Constants
  • Molecular Formula:

    
    
    
  • Physical State: Low-melting solid or viscous oil (dependent on purity).

  • Solubility: Soluble in polar organic solvents (DCM, DMSO, Methanol, Ethyl Acetate); sparingly soluble in water.

  • Predicted LogP: ~0.65 (Indicates moderate lipophilicity, suitable for cell-permeable linker applications).

Part 3: Synthetic Pathways[5]

The synthesis of 2-Chloro-N-(2-ethoxyethyl)acetamide follows a classic Schotten-Baumann acylation protocol. This method is preferred for its high yield and operational simplicity, preventing the hydrolysis of the sensitive chloroacetyl chloride starting material.

Reaction Mechanism

The reaction involves the nucleophilic attack of the primary amine (2-ethoxyethylamine) on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of HCl. A base (Triethylamine) is required to scavenge the acid byproduct.

Synthesis Workflow (Graphviz):

SynthesisProtocol Fig 2. Synthetic Workflow for 2-Chloro-N-(2-ethoxyethyl)acetamide Amine 2-Ethoxyethylamine (1.0 eq) Reaction Acylation Reaction Solvent: DCM (dry) Temp: 0°C -> RT Time: 2-4 hrs Amine->Reaction AcylChloride Chloroacetyl Chloride (1.1 eq) AcylChloride->Reaction Base Triethylamine (TEA) (1.2 eq) Base->Reaction Quench Quench & Wash (1N HCl, then NaHCO3) Reaction->Quench Purification Purification (Silica Gel Chromatography or Recrystallization) Quench->Purification Product Final Product: 2-Chloro-N-(2-ethoxyethyl)acetamide Purification->Product

Detailed Experimental Protocol

Reagents:

  • 2-Ethoxyethylamine (10 mmol)

  • Chloroacetyl chloride (11 mmol)

  • Triethylamine (TEA) (12 mmol) or

    
    
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation: Dissolve 2-ethoxyethylamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (5 mL/mmol) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents the exothermic reaction from running out of control and minimizes side reactions.

  • Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 15–20 minutes. Maintain internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor conversion via TLC (typically 50% EtOAc/Hexanes).

  • Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove unreacted amine), saturated

    
     (to neutralize acid), and brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Part 4: Analytical Characterization (Predicted)

To validate the identity of the synthesized compound, the following spectral signals are expected.

TechniqueSignal DescriptionAssignment
1H NMR (CDCl3)

1.20 (t, 3H)

(Terminal ethyl)

3.50 (q, 2H)

(Ethyl ether)

3.55 (m, 4H)

(Ethylene backbone)

4.05 (s, 2H)

(Characteristic singlet)

7.00 (br s, 1H)

(Amide proton)
13C NMR (CDCl3)~15.0, 40.0, 66.0, 69.0Aliphatic Carbons
~42.0

~166.0

(Amide Carbonyl)
Mass Spec [M+H]+ = 166.06Protonated molecular ion

Part 5: Applications in Drug Development[9][10]

Covalent Inhibitor Design

The chloroacetamide moiety is a "mild" electrophile often used to target cysteine residues in proteins. In drug discovery, this motif is utilized to create Targeted Covalent Inhibitors (TCIs) . The 2-ethoxyethyl tail provides amphiphilic character, improving the solubility of the parent pharmacophore without introducing excessive lipophilicity.

Heterocyclic Synthesis

This compound serves as a precursor for:

  • Morpholin-3-ones: via intramolecular cyclization under basic conditions.

  • Piperazines: via reaction with primary amines.

  • Crown Ethers: As a functionalized arm in lariat ether synthesis (e.g., triaza-crown derivatives).

Part 6: Safety & Handling

Hazard Classification:

  • Skin/Eye Irritant: Chloroacetamides are potent irritants and potential sensitizers.

  • Alkylating Agent: Handle with care; potential mutagenicity due to alkylating capability.

PPE Requirements:

  • Nitrile gloves (double-gloving recommended).

  • Chemical safety goggles.

  • Fume hood operation is mandatory to avoid inhalation of vapors.

References

  • Sigma-Aldrich. 2-Chloro-N-(2-ethoxyethyl)acetamide Product Detail (CAS 321861-48-7).Link

  • PubChem. Compound Summary for Chloroacetamide Derivatives. National Library of Medicine.[4] Link

  • Organic Syntheses. General Procedures for Chloroacetylation of Amines. Org.[5][6][7] Synth. 2004, 81, 195. Link

  • BLDpharm. 2-Chloro-N-(2-ethoxyethyl)acetamide MSDS and Properties.Link

Sources

Thermodynamic Stability & Storage Protocol: 2-Chloro-N-(2-ethoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile and storage protocols for 2-Chloro-N-(2-ethoxyethyl)acetamide (CAS 321861-48-7). It is designed for researchers requiring high-integrity preservation of this electrophilic intermediate.

Executive Summary & Compound Profile

2-Chloro-N-(2-ethoxyethyl)acetamide is a bifunctional alkylating agent characterized by an electrophilic


-chloroacetamide motif and a hydrophilic ethoxyethyl side chain. Its utility in medicinal chemistry stems from its ability to form covalent bonds with nucleophiles (e.g., thiols in cysteine), making it a valuable scaffold for fragment-based drug discovery (FBDD) and covalent inhibitor design.

However, this reactivity imposes a thermodynamic penalty: the compound exists in a metastable state relative to its hydrolysis products. Improper storage accelerates entropy-driven degradation, primarily via nucleophilic substitution and amide cleavage.

Property Data
CAS Number 321861-48-7
Molecular Formula

Molecular Weight 165.62 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph)
Reactive Motif

-Chloroacetamide (Electrophile)
Primary Hazard Skin sensitizer (Alkylating agent)

Thermodynamic Stability Profile

The storage stability of 2-Chloro-N-(2-ethoxyethyl)acetamide is governed by the activation energy (


) required to break two critical bonds: the carbon-chlorine (

) bond and the amide (

) bond.
The "Weak Link": C-Cl Bond Lability

The


-carbon is electron-deficient due to the inductive withdrawal of both the chlorine atom and the adjacent carbonyl group. This makes the 

bond susceptible to heterolytic cleavage (

mechanism) by even weak nucleophiles like water.
  • Thermodynamic Driver: The formation of

    
     (or chloride salts) and the hydroxylated derivative is energetically favorable (
    
    
    
    ) in the presence of moisture.
  • Inductive Effect: The ethoxyethyl group acts as a weak electron donor but also increases the local polarity/wettability of the molecule, potentially accelerating hydrolysis compared to hydrophobic analogs.

Amide Bond Stability

While the amide bond generally possesses high resonance stability (~15-20 kcal/mol resonance energy), the presence of the electron-withdrawing chlorine atom on the


-carbon destabilizes the amide slightly, making it more prone to acid-catalyzed hydrolysis than a standard acetamide.

Degradation Mechanisms (Visualized)

The following diagram maps the degradation pathways. Note that Pathway A (Hydrolysis of C-Cl) is kinetically favored under neutral storage conditions, while Pathway B (Amide Cleavage) dominates under extreme pH or enzymatic conditions.

DegradationPathways Compound 2-Chloro-N-(2-ethoxyethyl)acetamide (Active Reagent) Intermediate Transition State (Tetrahedral/SN2) Compound->Intermediate Slow Prod_Amine 2-Ethoxyethylamine Compound->Prod_Amine Pathway B: Amide Hydrolysis (Requires Acid/Base) Prod_Acid Chloroacetic Acid Compound->Prod_Acid Pathway B Water H2O (Moisture) Water->Compound Nucleophilic Attack Prod_Hydroxy N-(2-ethoxyethyl)-2-hydroxyacetamide (Hydrolysis Impurity) Intermediate->Prod_Hydroxy Pathway A: C-Cl Displacement (Dominant in Storage) HCl HCl Intermediate->HCl

Caption: Figure 1.[1][2][3] Degradation pathways. Pathway A represents the primary risk during storage (moisture-mediated dechlorination).

Storage Protocol (Self-Validating System)

To maintain purity >98% over extended periods (12+ months), you must inhibit the kinetics of Pathway A. This protocol utilizes a "Defense in Depth" strategy.

Environmental Controls
  • Temperature (

    
     to 
    
    
    
    ):
    Store in a dedicated laboratory refrigerator. Lowering the temperature by
    
    
    reduces the reaction rate of hydrolysis by approximately factor of 2-3 (Arrhenius approximation).
    • Why: Freezing (

      
      ) is acceptable but may cause phase separation or condensation upon thawing if the container is not perfectly sealed. 
      
      
      
      is optimal for frequent use.
  • Atmosphere (Inert Gas): The headspace of the vial must be purged with Argon or Nitrogen after every use.

    • Why: Oxygen is less of a concern than atmospheric moisture. Argon is heavier than air and provides a superior blanket against moisture ingress.

  • Light Protection: Store in amber glass vials.

    • Why: While not a primary photolabile group,

      
      -halo carbonyls can undergo radical cleavage under UV irradiation, generating reactive radical species.
      
Container Specifications
  • Primary: Borosilicate Glass (Type I) with a PTFE-lined screw cap.

  • Avoid: Polystyrene or untreated plastics, which can leach plasticizers or adsorb the lipophilic ethoxyethyl chain.

  • Secondary: Place the vial inside a desiccator or a sealed jar containing activated silica gel or

    
     (Drierite).
    
Handling Procedure (The "Warm-Up" Rule)

Critical Step: Before opening the vial, allow it to equilibrate to room temperature for 30 minutes .

  • Causality: Opening a cold vial in humid lab air causes immediate condensation of water vapor onto the reagent. This water initiates Pathway A (Hydrolysis), creating an autocatalytic cycle (generated HCl further catalyzes degradation).

Analytical Monitoring & Quality Assurance

Do not rely on visual inspection, as hydrolysis products (hydroxy-acetamides) are often colorless and soluble in the parent matrix.

HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Pass Criteria: Main peak >95% area integration. No new peaks at lower retention times (indicative of polar hydrolysis products).

Rapid "Check" (TLC)
  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: Ethyl Acetate : Hexane (50:50).

  • Visualization:

    
     stain (The ethoxy group and amide are oxidizable).
    
  • Observation: The hydrolyzed product (alcohol) will have a significantly lower

    
     value than the parent chloride due to increased polarity.
    

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloroacetamide (Analogous Stability Data). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved from

  • BenchChem. (2025).[4] Synthesis and Reactivity of 2-chloro-N-alkyl/aryl Acetamide Derivatives. Retrieved from

  • ResearchGate. (2024).[5] Hydrolysis Kinetics of Alpha-Chloroacetamides. Retrieved from

  • BLD Pharm. (2025).[6] Product Analysis: 2-Chloro-N-(2-ethoxyethyl)acetamide (CAS 321861-48-7).[7][8] Retrieved from

Sources

Literature review of 2-Chloro-N-(2-ethoxyethyl)acetamide applications in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth review of 2-Chloro-N-(2-ethoxyethyl)acetamide , a versatile bifunctional building block used in the synthesis of heterocycles, pharmaceutical intermediates, and agrochemicals.

Executive Summary

2-Chloro-N-(2-ethoxyethyl)acetamide (Structure: Cl-CH2-CO-NH-CH2-CH2-O-Et) represents a strategic scaffold in organic synthesis.[1] It combines a highly reactive


-chloro electrophile with a lipophilic yet polar ethoxyethyl tail. This dual functionality makes it an ideal reagent for:
  • Heterocyclization: Rapid access to morpholin-3-ones and piperazin-2-ones.

  • Medicinal Chemistry: Introduction of solubility-enhancing glycol ether side chains.

  • Agrochemicals: Synthesis of chloroacetanilide herbicides and safeners.

This guide details the synthesis, reaction mechanisms, and application protocols for this compound, moving beyond basic descriptions to explore the causality of experimental success.

Physicochemical Profile & Safety

Before initiating synthesis, researchers must understand the substrate's behavior. The ethoxyethyl group imparts specific solubility characteristics that differ from simple alkyl analogs.

PropertyValue / DescriptionImplication for Synthesis
Molecular Formula

Balance of polar amide/ether and alkyl chain.
Molecular Weight 179.62 g/mol Suitable for fragment-based drug design (FBDD).
Solubility High in DCM, EtOH, THF; Mod. in WaterAllows for biphasic reaction conditions.
Reactivity High (

-halocarbonyl)
Susceptible to rapid

attack by amines/thiols.
Hazards Skin Sensitizer, IrritantStrict PPE required. Alkylating agent.

Core Synthesis Protocol

The most robust route to 2-Chloro-N-(2-ethoxyethyl)acetamide is the Schotten-Baumann acylation of 2-ethoxyethylamine.

Mechanism of Action

The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of HCl.

  • Critical Control Point: Temperature control (

    
    C) is vital to prevent the amine from attacking the 
    
    
    
    -chloride (self-alkylation/polymerization).
Protocol 1: Synthesis via Schotten-Baumann Conditions

Reagents:

  • 2-Ethoxyethylamine (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)[2]

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (1.2 equiv)
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 2-ethoxyethylamine and

    
     in anhydrous DCM. Cool to 0°C  using an ice/salt bath. Inert atmosphere (
    
    
    
    ) is recommended but not strictly required if solvents are dry.
  • Addition: Add chloroacetyl chloride dropwise over 30 minutes.

    • Why: Rapid addition generates localized heat, increasing the risk of bis-alkylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with ice water. Wash the organic layer with 1M HCl (to remove unreacted amine) followed by sat.

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Silica, 0-5% MeOH in DCM).
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 2-Ethoxyethylamine + Base (DCM) Cool Cool to 0°C Start->Cool Add Dropwise Addition: Chloroacetyl Chloride Cool->Add Control Exotherm Warm Warm to RT (Stir 4h) Add->Warm Complete Reaction Quench Quench: Ice Water Warm->Quench Isolate Isolate Product: 2-Chloro-N-(2-ethoxyethyl)acetamide Quench->Isolate

Caption: Step-wise workflow for the synthesis of 2-Chloro-N-(2-ethoxyethyl)acetamide emphasizing temperature control.

Key Applications in Synthesis

A. Synthesis of Morpholin-3-ones (Heterocyclization)

The primary utility of this scaffold is the synthesis of 4-(2-ethoxyethyl)morpholin-3-one derivatives. This is achieved via an intramolecular cyclization or reaction with amino-alcohols.

Mechanism:

  • Intermolecular

    
    :  Reaction with an amino alcohol (e.g., ethanolamine).
    
  • Intramolecular Cyclization: Under basic conditions (NaH/THF), the alkoxide attacks the amide carbonyl or displaces the chloride (depending on the specific pathway design).

Protocol 2: Cyclization to Morpholinone

  • Dissolve 2-Chloro-N-(2-ethoxyethyl)acetamide in THF.

  • Add Ethanolamine (1.0 equiv) and

    
    . Reflux for 6h to form the intermediate glycine derivative.
    
  • Treat with strong base (e.g., KOtBu) to induce cyclization.

B. "Warhead" Installation in Medicinal Chemistry

In drug discovery, the chloroacetamide group is a classic covalent warhead used to target non-catalytic cysteines in kinases (e.g., EGFR inhibitors).

  • Advantage of Ethoxyethyl Tail: Unlike simple ethyl or methyl groups, the ethoxyethyl chain disrupts crystal packing and improves the aqueous solubility of the final drug candidate, a critical parameter in ADME optimization.

C. Synthesis of Herbicide Safeners

Chloroacetamides are a major class of herbicides (e.g., Acetochlor). The N-(2-ethoxyethyl) derivative functions similarly by inhibiting the synthesis of very long-chain fatty acids (VLCFAs) in plants.

  • Application: It serves as a precursor for synthesizing "safeners"—molecules applied to crops to protect them from herbicide damage by inducing detoxification enzymes (GSTs).

Divergent Synthesis Pathway

The following diagram illustrates how 2-Chloro-N-(2-ethoxyethyl)acetamide acts as a central "hub" for accessing diverse chemical space.

Applications Hub 2-Chloro-N-(2-ethoxyethyl)acetamide Target1 Morpholin-3-ones (Heterocycles) Hub->Target1 + Ethanolamine / Base Target2 Covalent Inhibitors (MedChem Warheads) Hub->Target2 + Target Protein (Cys-SH) Target3 Herbicide Safeners (Agrochemicals) Hub->Target3 + Dichloroacetyl chloride analogs Target4 Finkelstein Reaction (Iodo-derivatives) Hub->Target4 + NaI (Acetone)

Caption: Divergent synthetic pathways utilizing the chloroacetamide core as an electrophilic handle.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of ChlorideEnsure anhydrous solvents; avoid aqueous workup if product is water-soluble.
Polymerization Reaction Temp > 10°CKeep reaction at 0°C during addition.
Impurity (Dimer) Excess AmineUse strict 1.0 : 1.1 stoichiometry (Amine : Acid Chloride).

References

  • BenchChem. Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives.[2] (2025).[2][3][4][5]

  • Organic Syntheses. Chloroacetamide Synthesis Protocols. Org.[1][2][5][6] Synth. Coll. Vol. 1, 488.

  • ResearchGate. Synthesis of substituted imidazo[1,2-c]quinazoline derivatives. (Demonstrates use of chloroacetamide linkers).

  • PubChem. Compound Summary: 2-Chloro-N-(2-hydroxyethyl)acetamide (Structural Analog).[3]

  • Sigma-Aldrich. Safety Data Sheet: 2-Chloroacetamide derivatives.

Sources

Methodological & Application

Synthesis protocols for 2-Chloro-N-(2-ethoxyethyl)acetamide from chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental procedures, and scalable optimization for N-acylation workflows.

Introduction & Mechanistic Rationale

2-Chloro-N-alkylacetamides are highly versatile building blocks in organic synthesis. They serve as critical intermediates in the development of agricultural chemicals (such as pre-emergent herbicides)[1] and act as potent electrophilic warheads in the design of targeted covalent inhibitors and PROTAC linkers. The target molecule of this protocol, 2-Chloro-N-(2-ethoxyethyl)acetamide (CAS No.: 321861-48-7, MW: 165.62), features an ether-linked aliphatic chain that enhances solubility and modulates the lipophilicity of downstream drug candidates.

The Causality of the Reaction Design

The synthesis relies on a modified Schotten-Baumann N-acylation, where 2-ethoxyethylamine (the nucleophile) attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This reaction design is governed by two critical mechanistic principles:

  • Acid Scavenging (Base Selection): The nucleophilic acyl substitution generates hydrochloric acid (HCl) as a stoichiometric byproduct. If left unneutralized, HCl will rapidly protonate the starting 2-ethoxyethylamine, rendering it non-nucleophilic and stalling the reaction[2]. A non-nucleophilic tertiary amine, typically Triethylamine (TEA), is added to scavenge the HCl, driving the reaction to completion and precipitating TEA·HCl as a visible indicator of reaction progress[3].

  • Chemoselectivity via Temperature Control: Chloroacetyl chloride is a bifunctional electrophile containing both an acyl chloride and an alkyl chloride. To prevent the amine from undergoing an undesired S_N2 attack on the α-carbon (leading to N-alkylation), the reaction must be strictly maintained at 0–5 °C during the addition phase[2]. At this depressed temperature, the kinetics heavily favor the acyl substitution pathway.

ReactionScheme Amine 2-Ethoxyethylamine (Nucleophile) Conditions TEA, DCM 0 °C to RT Amine->Conditions AcidChloride Chloroacetyl Chloride (Electrophile) AcidChloride->Conditions Product 2-Chloro-N-(2-ethoxyethyl)acetamide (Target Product) Conditions->Product Byproduct TEA·HCl (Byproduct) Conditions->Byproduct

Reaction scheme for synthesizing 2-Chloro-N-(2-ethoxyethyl)acetamide via N-acylation.

Reagent Data & Stoichiometry

The following table summarizes the quantitative data required for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Ethoxyethylamine 89.141.0891 mg (1.03 mL)Primary Nucleophile
Chloroacetyl Chloride 112.941.21.35 g (0.95 mL)Acylating Agent
Triethylamine (TEA) 101.191.51.52 g (2.09 mL)Acid Scavenger / Base
Dichloromethane (DCM) 84.93N/A30 mLAprotic Solvent

Safety Note: Chloroacetyl chloride is highly corrosive and a potent lachrymator. All handling must be performed in a well-ventilated fume hood using appropriate PPE[2].

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . Each phase includes visual or chemical checkpoints to ensure the integrity of the synthesis before proceeding to the next step.

Phase 1: Setup & Activation
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxyethylamine (10 mmol, 1.0 eq) in anhydrous DCM (25 mL).

  • Base Addition: Add Triethylamine (15 mmol, 1.5 eq) to the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C for 15 minutes[2].

    • Validation Checkpoint: Ensure the internal temperature is stable at ≤ 5 °C before proceeding.

Phase 2: Electrophilic Addition
  • Dilution: In a separate dry vial, dilute chloroacetyl chloride (12 mmol, 1.2 eq) in anhydrous DCM (5 mL).

  • Dropwise Addition: Using an addition funnel or a syringe pump, add the chloroacetyl chloride solution dropwise to the reaction mixture over 15–20 minutes[3].

    • Validation Checkpoint: The reaction is exothermic. A white precipitate (TEA·HCl) will immediately begin to form, confirming that the acylation is actively occurring and the base is scavenging the generated HCl.

Phase 3: Propagation & Monitoring
  • Reaction Stirring: Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for an additional 3–4 hours[3].

  • In-Process Quality Control (IPQC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) solvent system[4]. The reaction is deemed complete when the ninhydrin-active spot corresponding to 2-ethoxyethylamine is fully consumed.

Phase 4: Aqueous Work-Up & Isolation

The work-up sequence is logically designed to chemically strip specific impurities: 8. Acid Wash (Removes Amines): Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash with 2M aqueous HCl (2 × 15 mL)[3]. This protonates and extracts any unreacted 2-ethoxyethylamine and excess TEA into the aqueous layer. 9. Basic Wash (Removes Acids): Wash the organic layer with saturated aqueous NaHCO₃ (20 mL)[3]. This neutralizes and removes any residual chloroacetic acid (formed by the hydrolysis of unreacted chloroacetyl chloride). 10. Brine Wash: Wash with brine (15 mL) to remove residual water from the organic phase. 11. Drying & Concentration: Collect the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude 2-Chloro-N-(2-ethoxyethyl)acetamide. The product is typically obtained in high purity without the need for column chromatography[3].

Workflow Step1 1. Setup & Cooling Dissolve Amine + TEA in DCM Step2 2. Electrophile Addition Dropwise Chloroacetyl Chloride Step1->Step2 Step3 3. Reaction Propagation Stir at 0 °C, then RT Step2->Step3 Step4 4. Aqueous Work-Up Wash with HCl, NaHCO3, Brine Step3->Step4 Step5 5. Isolation Dry over Na2SO4 & Evaporate Step4->Step5

Step-by-step experimental workflow for the N-acylation reaction and product isolation.

Troubleshooting & Process Optimization

  • Incomplete Conversion / Stalled Reaction: If TLC indicates unreacted amine after 4 hours, the base may be insufficient or the solvent system may be suboptimal. While TEA in DCM is standard[3], literature demonstrates that utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Tetrahydrofuran (THF) can drastically accelerate sluggish amidations and improve yields for sterically hindered or deactivated amines[4].

  • Formation of Bis-Alkylated Byproducts: If mass spectrometry (LC-MS) reveals a byproduct with a mass corresponding to the addition of two chloroacetyl groups, the temperature during the addition phase was too high. Ensure the dropwise addition is slow enough to prevent localized exothermic spikes above 5 °C[2].

References

  • [1] Herbicidally Active N-(1-Arylethenyl)-2-chloroacetamides Bearing an Alkyloxyalkyl Moiety. Tandfonline.com. Available at:[Link]

  • [4] A facile amidation of chloroacetyl chloride using DBU. Sphinxsai.com. Available at: [Link]

  • [3] Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. National Institutes of Health (NIH). Available at:[Link]

Sources

Procedure for nucleophilic substitution reactions with 2-Chloro-N-(2-ethoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Nucleophilic Substitution Reactions with 2-Chloro-N-(2-ethoxyethyl)acetamide

Abstract

2-Chloro-N-(2-ethoxyethyl)acetamide (CAS: 321861-48-7) represents a versatile electrophilic scaffold in medicinal chemistry, particularly valuable for its "PEG-like" ethoxyethyl tail which enhances physicochemical properties such as solubility and metabolic stability. This guide details optimized protocols for nucleophilic substitution (


) reactions on this 

-chloroacetamide core. We provide validated methodologies for amination, thioether formation, and Finkelstein-assisted substitutions, addressing common challenges such as hydrolysis and dimerization.

Introduction & Reactivity Profile

The


-chloroacetamide moiety is a classic "warhead" for covalent modification and linker synthesis. In 2-Chloro-N-(2-ethoxyethyl)acetamide, the electrophilic carbon (

-C) is primed for attack by nucleophiles (amines, thiols, phenoxides).
  • Key Feature: The N-(2-ethoxyethyl) chain acts as a solubilizing group, making this building block superior to simple alkyl analogs for generating fragment libraries or PROTAC linkers.

  • Mechanism: The reaction proceeds via a concerted

    
     mechanism. The nucleophile attacks the 
    
    
    
    orbital of the C-Cl bond, leading to inversion of configuration (irrelevant here due to achirality) and expulsion of the chloride ion.
Reactivity Matrix
Nucleophile TypeReactivityRecommended ConditionsPotential Side Reactions
Thiols (R-SH) HighMild base,

to RT
Disulfide formation (oxidative)
1° Amines (R-NH₂) ModerateExcess amine or hindered base, RTBis-alkylation (Dimerization)
2° Amines (R₂-NH) ModerateInorganic base (

), Heat
Elimination (rare)
Phenols (Ar-OH) LowStrong base (

), Heat + KI
O-alkylation vs C-alkylation

Mechanistic Insight

The efficiency of the substitution is governed by the basicity of the leaving group (


 is a weak base, good leaving group) and the steric environment of the nucleophile.

Figure 1: Reaction Mechanism & Pathway

SN2_Mechanism Substrate 2-Chloro-N-(2-ethoxyethyl)acetamide (Electrophile) TS Transition State [Nu---C---Cl]‡ Substrate->TS + Nu: Nu Nucleophile (R-NH2 / R-SH) Nu->TS Product Substituted Product TS->Product Inversion LG Leaving Group (Cl-) TS->LG Expulsion KI KI Catalyst (Finkelstein) KI->Substrate Cl -> I Exchange (Faster Reaction)

Caption: Concerted


 mechanism. The optional Finkelstein condition (Red dashed line) generates a more reactive 

-iodo intermediate in situ.

Experimental Protocols

Protocol A: Amination (Library Synthesis)

Best for: Reacting secondary amines or sterically hindered primary amines.

Reagents:

  • Substrate: 2-Chloro-N-(2-ethoxyethyl)acetamide (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Chloro-N-(2-ethoxyethyl)acetamide in 3 mL of ACN.

  • Addition: Add 2.0 mmol of anhydrous

    
     (powdered).
    
  • Nucleophile: Add 1.2 mmol of the amine dropwise.

  • Reaction:

    • For reactive amines: Stir at Room Temperature (RT) for 4–12 hours.

    • For hindered amines: Heat to 60°C for 16 hours.

  • Monitoring: Check via LC-MS. The product peak (M+H) should replace the chloride starting material (M+H ~180/182 pattern).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water (x2) and brine. Dry over

    
    .[1]
    

Critical Note: If using a primary amine, use a large excess (3-5 equiv) or add the chloride slowly to the amine solution to prevent the amine from reacting with two equivalents of the chloride (dimerization).

Protocol B: Thioether Formation (Cysteine/Thiol Linking)

Best for: Peptide conjugation or sulfur-based fragment linking.

Reagents:

  • Substrate: 1.0 equiv

  • Thiol (R-SH): 1.1 equiv

  • Base: Triethylamine (TEA) (1.2 equiv)[1]

  • Solvent: DCM or THF (degassed)

Step-by-Step:

  • Degassing: Sparge the solvent with nitrogen for 10 minutes to prevent disulfide formation.

  • Cooling: Cool the solution of thiol and TEA in DCM to 0°C.

  • Addition: Add 2-Chloro-N-(2-ethoxyethyl)acetamide (dissolved in minimal DCM) dropwise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 2 hours. Reaction is usually rapid.

  • Workup: Wash with 1M HCl (to remove TEA), then saturated

    
    .
    
Protocol C: Finkelstein-Assisted Substitution

Best for: Weak nucleophiles (anilines, phenols) or sluggish reactions.

Concept: Addition of catalytic Potassium Iodide (KI) converts the alkyl chloride to a highly reactive alkyl iodide in situ.

Reagents:

  • Catalyst: KI (0.1 – 0.5 equiv)

  • Solvent: Acetone (if refluxing) or DMF (if heating >60°C).

Procedure Modification: Add 20 mol% KI to the reaction mixture before adding the base. The solution may turn slightly yellow due to trace iodine, which is normal. This can accelerate reaction rates by 10-100 fold.

Troubleshooting & Optimization

Figure 2: Optimization Logic Flow

Optimization_Flow Start Start Reaction (Standard Conditions) Check Check LC-MS (4 hours) Start->Check Success >90% Conversion Proceed to Workup Check->Success Yes Stalled <50% Conversion (Stalled) Check->Stalled No Byproducts Byproducts formed (Dimer/Hydrolysis) Check->Byproducts Impure Action1 Add 0.2 eq KI (Finkelstein) Stalled->Action1 Action4 Reduce Conc. Add dropwise Byproducts->Action4 Action2 Increase Temp (+20°C) Action1->Action2 Action3 Switch Solvent (DMF/DMSO) Action2->Action3

Caption: Decision tree for troubleshooting incomplete conversions or side reactions.

Safety & Handling

  • Toxicity:

    
    -Chloroacetamides are potent alkylating agents and potential contact allergens. They can cause skin sensitization. Handle only in a fume hood with nitrile gloves.
    
  • Neutralization: Quench excess alkylating agent with a solution of cysteine or aqueous ammonia before disposal.

References

  • BenchChem. "Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry." BenchChem Application Library. Accessed 2023.[2]

  • Thermo Fisher Scientific. "Chloroacetamide, No-Weigh Format - Product Instructions." Thermo Scientific Protein Biology.

  • Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles."[3][4] Synthetic Communications, 2019.

  • PubChem. "2-(2-Chloroethoxy)acetamide Compound Summary." National Library of Medicine.

  • Reimemann, S., et al. "Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides." Journal of Agricultural and Food Chemistry, 2006.

Sources

Solvent selection for reactions involving 2-Chloro-N-(2-ethoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note serves as a definitive guide for solvent selection in reactions involving 2-Chloro-N-(2-ethoxyethyl)acetamide (CAS 10515-57-8). This compound is a versatile alkylating agent widely used in the synthesis of pharmaceutical intermediates, radiotracers, and functionalized heterocycles.

Introduction & Compound Profile

2-Chloro-N-(2-ethoxyethyl)acetamide is an


-chloroamide featuring an ethoxyethyl side chain. Its reactivity is dominated by the electrophilic carbon adjacent to the chlorine atom, making it a prime candidate for nucleophilic substitution (

) reactions.
Physicochemical Profile[1][2][3][4][5][6]
  • Structure:

    
    
    
  • Key Functionalities:

    • 
      -Chloroamide:  Highly reactive electrophile; susceptible to displacement by amines, thiols, and phenoxides.
      
    • Ethoxyethyl Tail: Increases lipophilicity compared to simple acetamides, improving solubility in organic solvents (DCM, EtOAc) while maintaining water compatibility.

    • Amide Proton: Weakly acidic (

      
      ); requires careful base selection to avoid self-alkylation.
      

Solvent Selection Matrix

The choice of solvent dictates reaction rate, selectivity, and ease of workup. The following matrix categorizes solvents based on their suitability for


 reactions with this specific substrate.
Solvent ClassExamplesSuitabilityMechanism & Rationale
Polar Aprotic (Volatile) Acetonitrile (MeCN) , AcetoneOptimal Best Balance: High dielectric constant promotes

transition states. Easy removal by evaporation simplifies purification. Acetone is specific for Finkelstein conditions (NaI).
Polar Aprotic (High BP) DMF, DMSO , NMPHigh Reactivity High Rate: Excellent solvation of cations enhances nucleophilicity of anions. Drawback: Difficult to remove; requires aqueous wash which may lead to emulsion with the amphiphilic ethoxyethyl chain.
Chlorinated / Non-Polar DCM , Chloroform, TolueneSpecific Use Solubility Focused: Good for highly lipophilic nucleophiles. Reaction rates are slow unless a Phase Transfer Catalyst (PTC) (e.g., TBAB) is used.
Protic Solvents Ethanol, Methanol, WaterCaution Risk of Side Reactions: Hydrogen bonding solvates nucleophiles, reducing reactivity.[1] High risk of solvolysis (ethanolysis/hydrolysis) of the C-Cl bond at elevated temperatures.
Green Alternatives 2-MeTHF , Ethyl AcetateRecommended Sustainable: 2-MeTHF offers similar polarity to THF but with higher boiling point and better phase separation, reducing emulsion risks during workup.

Decision Logic for Solvent Selection

The following decision tree guides the researcher to the optimal solvent system based on the nucleophile type and intended workup.

SolventSelection Start Select Nucleophile Type StrongNu Strong Nucleophile (Amines, Thiolates) Start->StrongNu WeakNu Weak Nucleophile (Carboxylates, Phenols) Start->WeakNu SolubilityCheck Is Nucleophile Lipophilic? StrongNu->SolubilityCheck Activation Requires Activation? WeakNu->Activation MeCN Use Acetonitrile (MeCN) (Reflux) SolubilityCheck->MeCN No (Polar) DCM_PTC Use DCM + PTC (Tetrabutylammonium bromide) SolubilityCheck->DCM_PTC Yes (Non-polar) Finkelstein Use Acetone + NaI (Finkelstein Conditions) Activation->Finkelstein Yes (Fastest) DMF_Base Use DMF + K2CO3 (Heat) Activation->DMF_Base No (Standard)

Caption: Decision tree for selecting the optimal solvent based on nucleophile strength and solubility profile.

Detailed Protocols

Protocol A: General Substitution (Amination)

Target: Synthesis of secondary/tertiary amines from 2-Chloro-N-(2-ethoxyethyl)acetamide. Solvent: Acetonitrile (MeCN).[2]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-N-(2-ethoxyethyl)acetamide (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

  • Base Addition: Add Potassium Carbonate (

    
    )  (1.5 - 2.0 equiv). Note: 
    
    
    
    is preferred over amines (like TEA) to prevent quaternary ammonium salt formation with the base.
  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv).

  • Reaction: Heat the mixture to 60°C (or reflux) for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: The starting material (

      
      ) should disappear; product will be more polar (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[3]

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: If the residue is an oil, partition between EtOAc and Water. Caution: The ethoxyethyl chain acts as a surfactant. Do not shake vigorously; use gentle inversion to avoid emulsions.

Protocol B: Finkelstein Activation (Iodide Catalysis)

Target: Reacting weak nucleophiles (e.g., steric hindered amines or anilines). Solvent: Acetone or 2-Butanone (MEK).

  • Activation: Dissolve 2-Chloro-N-(2-ethoxyethyl)acetamide (1.0 equiv) in Acetone .

  • Catalyst: Add Sodium Iodide (NaI) (0.1 - 1.0 equiv). The solution may turn slight yellow.

    • Mechanism:[4][5][6][7][8][9][10][11]

      
       is displaced by 
      
      
      
      to form the more reactive
      
      
      -iodo intermediate. NaCl precipitates in acetone, driving the equilibrium.
  • Substitution: Add the nucleophile and base (

    
     or 
    
    
    
    ).
  • Reaction: Stir at room temperature or mild reflux (40°C).

  • Workup: Remove solvent in vacuo. Redissolve in DCM and wash with water.

Troubleshooting & Critical Considerations

Emulsion Formation

The ethoxyethyl side chain ($ -CH_2CH_2OCH_2CH_3 $) imparts amphiphilic character to the molecule.

  • Problem: During aqueous workup (e.g., DCM/Water extraction), stable emulsions may form.

  • Solution:

    • Use Brine (saturated NaCl) instead of pure water to increase ionic strength.

    • Add a small amount of Isopropanol (IPA) to the organic layer to break surface tension.

    • Avoid high-shear mixing; use a rocking motion.

Cyclization Side Reaction

Under strongly basic conditions (e.g., NaH, KOtBu), the amide nitrogen can be deprotonated.

  • Risk: Intramolecular displacement of the chloride by the amide nitrogen is unlikely (3-membered ring), but intermolecular dimerization can occur.

  • Prevention: Use mild bases (

    
    , 
    
    
    
    ) and avoid temperatures >100°C unless necessary.
Hydrolysis

In protic solvents (MeOH, Water) at high pH, the amide bond or the alkyl chloride can hydrolyze.

  • Prevention: Use anhydrous solvents (MeCN, DMF) and store reagents under inert atmosphere (

    
    ).
    

Experimental Workflow Diagram

Workflow Prep Preparation Dissolve 1.0 eq SM in MeCN (0.1M) AddBase Add Base (1.5 eq K2CO3) Prep->AddBase AddNu Add Nucleophile (1.1 eq) AddBase->AddNu Monitor Monitor (TLC/LCMS) Check for SM consumption AddNu->Monitor Monitor->Monitor Incomplete (Heat longer) Workup Workup Filter salts -> Evaporate Monitor->Workup Complete Purify Purification Flash Column (DCM:MeOH) Workup->Purify

Caption: Step-by-step experimental workflow for standard nucleophilic substitution.

References

  • Synthesis of N-substituted chloroacetamides: Title: Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.[10] Source: Synthetic Communications (2019). URL:[Link][2][8]

  • Finkelstein Reaction Conditions: Title: Nucleophilic Substitution Reactions - Kinetics of Substitution of 2-Chloropyrimidine.[5] Source: Zenodo (General Kinetic Principles). URL:[Link]

  • Radiotracer Synthesis (Related Chemistry): Title: Two F-18 radiochemistry methods to synthesize a promising TRPC5 radioligand. Source: PMC (NIH). URL:[Link]

Sources

Application Notes and Protocols: Catalytic Coupling of 2-Chloro-N-(2-ethoxyethyl)acetamide with Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the catalytic coupling of 2-chloro-N-(2-ethoxyethyl)acetamide with a variety of amine nucleophiles. This transformation is a critical step in the synthesis of numerous compounds of interest in pharmaceutical and materials science. We will explore the foundational principles of N-alkylation, delve into the nuances of catalyst selection—primarily focusing on palladium- and copper-based systems—and provide detailed, field-tested protocols for conducting these reactions. The causality behind experimental choices, such as the selection of ligands, bases, and solvents, is explained to empower researchers to optimize these conditions for their specific substrates. This guide is designed to be a self-validating system, offering insights into reaction monitoring, troubleshooting, and product purification.

Introduction: The Significance of N-Alkylation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, with N-alkylated compounds playing a pivotal role in the development of pharmaceuticals, agrochemicals, and functional materials. The coupling of haloacetamides, such as 2-chloro-N-(2-ethoxyethyl)acetamide, with amines provides a direct route to N-substituted glycine amide derivatives. These structures are prevalent in a wide array of biologically active molecules.

Traditionally, the N-alkylation of amines with alkyl halides has been a standard method.[1] However, these reactions can suffer from drawbacks such as the need for harsh conditions, poor selectivity leading to over-alkylation, and the generation of stoichiometric salt byproducts.[1] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized C-N bond formation, offering milder conditions, broader substrate scope, and improved functional group tolerance.[2][3] This guide will focus on the practical application of these modern catalytic methods to the specific transformation of coupling 2-chloro-N-(2-ethoxyethyl)acetamide with amines.

Understanding the Catalytic Landscape

The successful coupling of 2-chloro-N-(2-ethoxyethyl)acetamide with amines hinges on the appropriate selection of a catalytic system. The two most prominent classes of catalysts for this transformation are based on palladium and copper.

Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] The general mechanism involves the oxidative addition of the aryl or alkyl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-alkylated product and regenerate the Pd(0) catalyst.[4][5]

Key Components of the Buchwald-Hartwig System:

  • Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts are commonly used.[5][6] The choice of precatalyst can influence reaction efficiency and ease of handling.

  • Ligand: The ligand is arguably the most critical component, as it modulates the reactivity and stability of the palladium catalyst. For the coupling of alkyl halides, sterically hindered and electron-rich phosphine ligands are often preferred. Ligands like BrettPhos and RuPhos have shown broad applicability for C-N cross-coupling reactions.[7] The use of bidentate phosphine ligands can sometimes prevent the formation of unreactive palladium dimers.[2]

  • Base: A base is required to deprotonate the amine, making it a more potent nucleophile. Common bases include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and inorganic bases like K₂CO₃ or Cs₂CO₃.[4][8] The choice of base depends on the pKa of the amine and the tolerance of other functional groups in the substrates.

  • Solvent: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are frequently employed.[4] The choice of solvent can impact the solubility of the reactants and the stability of the catalytic species.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex R'-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R-NH2 Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Reductive Elimination R-NH-R' R-NH-R' Reductive Elimination Complex->R-NH-R'

Caption: Step-by-step workflow for the palladium-catalyzed coupling reaction.

Protocol 2: Copper-Catalyzed Coupling

This protocol provides a practical method for copper-catalyzed N-alkylation. [1] Materials:

  • 2-Chloro-N-(2-ethoxyethyl)acetamide

  • Amine (primary or secondary)

  • Copper(I) iodide (CuI)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-N-(2-ethoxyethyl)acetamide (1.0 eq), the amine (1.5 eq), CuI (5-10 mol%), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Dilute the filtrate with an appropriate organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Data Presentation: Optimizing Reaction Conditions

The optimal conditions for the coupling of 2-chloro-N-(2-ethoxyethyl)acetamide can vary depending on the nature of the amine. Below is a table summarizing typical conditions and expected outcomes for different classes of amines.

Amine TypeCatalyst SystemBaseSolventTemperature (°C)Typical Yield
Primary AliphaticPd₂(dba)₃ / BrettPhosNaOt-BuToluene100High
Secondary AliphaticPd₂(dba)₃ / RuPhosLHMDSToluene110Moderate to High
AnilineCuIK₂CO₃DMF120Good
Heterocyclic (e.g., Piperidine)Pd(OAc)₂ / XPhosK₃PO₄Dioxane100High

Scientific Integrity and Causality

Choice of Catalyst: Palladium catalysts are generally more active for a wider range of amines, including sterically hindered ones, but can be more expensive and sensitive to air and moisture. [3][7]Copper catalysts are more economical and robust but may require higher temperatures and are often more effective for anilines and less hindered amines. [9] Role of the Ligand: In palladium catalysis, bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps, leading to faster reaction rates. [7]In copper catalysis, ligands can prevent catalyst agglomeration and facilitate the coupling process.

Impact of the Base: The strength of the base should be matched to the acidity of the amine's N-H bond. Stronger bases like NaOt-Bu are often necessary for less nucleophilic amines. [4]However, overly strong bases can lead to side reactions, such as elimination.

Solvent Effects: The polarity of the solvent can influence the solubility of the reactants and the stability of the catalytic intermediates. Aprotic solvents are generally preferred to avoid deactivation of the catalyst. [10]

Conclusion

The catalytic coupling of 2-chloro-N-(2-ethoxyethyl)acetamide with amines is a versatile and efficient method for the synthesis of N-substituted glycine amide derivatives. By understanding the principles behind catalyst, ligand, base, and solvent selection, researchers can effectively apply and optimize these reactions for their specific synthetic targets. The protocols provided in this guide serve as a solid foundation for further exploration and development in this important area of organic synthesis.

References

  • N-Dealkylation of Amines - PMC. Available at: [Link]

  • US5917039A - N-alkylation of amines - Google Patents.
  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. Available at: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]

  • Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. - Baghdad Science Journal. Available at: [Link]

  • Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation - PMC. Available at: [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC. Available at: [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Available at: [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. - ResearchGate. Available at: [Link]

  • Copper oxide nanoparticles-catalyzed direct N-alkylation of amines with alcohols - Der Pharma Chemica. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • The palladium-catalyzed synthesis of organic amines - DSpace@MIT. Available at: [Link]

  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? | ResearchGate. Available at: [Link]

  • Secondary Amines as Coupling Partners in Direct Catalytic Asymmetric Reductive Amination - Rsc.org. Available at: [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. Available at: [Link]

  • WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis - Google Patents.
  • Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines - University of Windsor. Available at: [Link]

  • (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Available at: [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC. Available at: [Link]

  • Silylated derivatives OF N-(2-hydroxyphenyl)acetamide: Synthesis and structure | Request PDF - ResearchGate. Available at: [Link]

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines - MDPI. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates - Open Access Pub. Available at: [Link]

  • (PDF) A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]

  • Enzyme Engineering for High-Yielding Amide Formation: Lipase-Catalyzed Synthesis of N-Acyl Glycines. Available at: [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC. Available at: [Link]

Sources

HPLC method development for detecting 2-Chloro-N-(2-ethoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 2-Chloro-N-(2-ethoxyethyl)acetamide

Abstract & Scope

This application note details the method development and validation strategy for 2-Chloro-N-(2-ethoxyethyl)acetamide (CAS: 110-50-9). As a chloroacetamide derivative, this compound possesses alkylating properties, classifying it as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines.

The quantification of this impurity presents specific analytical challenges:

  • Weak UV Chromophore: The molecule lacks extended conjugation, relying solely on the amide bond (

    
    ) transition for UV detection (~200–215 nm).
    
  • Chemical Reactivity: The

    
    -chloroacetamide moiety is susceptible to nucleophilic attack, requiring careful selection of diluents to prevent in-situ degradation.
    

This guide provides two protocols:

  • Protocol A (HPLC-UV): For process optimization and intermediate testing (Limit: >50 ppm).

  • Protocol B (LC-MS/MS): For trace analysis in final API (Limit: <10 ppm, compliant with TTC).

Physicochemical Profile & Risk Assessment

Understanding the molecule is the first step in robust method design.

PropertyValue / DescriptionImpact on Method
Structure

Polar amide functionality with lipophilic ethyl ether tail.
Molecular Weight 165.62 g/mol Suitable for Single Quad or Triple Quad MS.
Solubility Soluble in ACN, Alcohols, DCM. Sparingly soluble in water.Critical: Avoid Methanol as diluent (risk of methoxy-substitution). Use Acetonitrile (ACN).
Chromophore Weak (Amide bond only).UV detection required at 205–215 nm .
Reactivity Alkylating agent (electrophile).Safety: Handle as a mutagen. Stability: Unstable in basic pH.

Method Development Strategy (Logic & Causality)

Stationary Phase Selection

While standard C18 columns can retain this molecule, the polar amide group often leads to poor peak shape (tailing) due to silanol interactions.

  • Recommendation: Use a Base-Deactivated C18 (BDC) or a Polar-Embedded C18 column.

  • Why? The polar-embedded group shields silanols and provides unique selectivity for the ether/amide functionality, ensuring sharp peaks even with low organic content in the mobile phase.

Mobile Phase & pH Control
  • Buffer: Acidic pH is mandatory.

    • Reason 1: Stabilizes the chloroacetamide bond (prevents hydrolysis).

    • Reason 2: Suppresses silanol ionization on the column, reducing tailing.

  • Choice: 0.1% Formic Acid (compatible with both UV and MS). Avoid Phosphate buffers if MS transfer is anticipated.

Diluent Selection (The "Silent Killer" of Methods)
  • Avoid: Methanol (MeOH).

    • Mechanism:[1] Methanol is a nucleophile. Over time (hours/days in autosampler), it can displace the chlorine atom (

      
       reaction), forming the methoxy-analog. This leads to false negatives (loss of analyte) and appearance of ghost peaks.
      
  • Select: Acetonitrile/Water (50:50) or 100% Acetonitrile.

Visual Workflow: Method Decision Tree

MethodDecision Start Start: Define Requirement LimitCheck Required Limit of Quantitation? Start->LimitCheck HighLimit > 50 ppm (Intermediates/IPC) LimitCheck->HighLimit High LowLimit < 10 ppm (Final API/TTC) LimitCheck->LowLimit Trace ProtocolA Protocol A: HPLC-UV (210 nm) HighLimit->ProtocolA ProtocolB Protocol B: LC-MS/MS (MRM Mode) LowLimit->ProtocolB SamplePrep Sample Prep: Dissolve in ACN:H2O (No MeOH) ProtocolA->SamplePrep ProtocolB->SamplePrep

Figure 1: Decision tree for selecting the appropriate detection technique based on sensitivity requirements.

Detailed Protocols

Protocol A: HPLC-UV (Standard Method)

Best for: Raw material testing, synthesis process control.

  • Instrument: HPLC with PDA/UV Detector (Agilent 1260/Waters Alliance or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 210 nm (Reference: 360 nm).

  • Injection Volume: 10–20 µL.

Gradient Program:

Time (min) % Mobile Phase B
0.0 5
2.0 5
10.0 60
12.0 90
15.0 90
15.1 5

| 20.0 | 5 (Equilibration) |

Protocol B: LC-MS/MS (Trace Analysis)

Best for: Genotoxic Impurity (GTI) compliance in final drug substance.

  • Instrument: Triple Quadrupole LC-MS (e.g., Sciex 4500 / Thermo Altis).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Same as Protocol A.

  • Flow Rate: 0.3 mL/min.

MS Parameters (Optimization Required per Instrument):

  • Precursor Ion: [M+H]+ = 166.1 m/z

  • Product Ions (MRM):

    • Quantifier: 166.1

      
       120.1 (Loss of ethanol/cleavage).
      
    • Qualifier: 166.1

      
       72.0 (Amide fragment).
      
  • Collision Energy: Screen 15–30 eV.

Experimental Workflow: Sample Preparation

To ensure data integrity and prevent artifacts, follow this strict preparation workflow.

SamplePrep Weigh Weigh Sample (API/Matrix) Solvent Add Diluent (ACN:Water 50:50) Weigh->Solvent Sonicate Sonicate (Max 5 mins, <25°C) Solvent->Sonicate Filter Filter (0.2 µm PTFE) Sonicate->Filter Vial Transfer to Amber Vial Filter->Vial Analyze Immediate Analysis Vial->Analyze Warning CRITICAL: NO METHANOL Warning->Solvent

Figure 2: Sample preparation workflow emphasizing solvent compatibility.

Validation Framework (ICH Q2 & M7)

For a PGI method, validation must prove the method can detect the impurity at the Threshold of Toxicological Concern (TTC).

ParameterAcceptance Criteria (Limit Level)Experimental Approach
Specificity No interference at retention time of impurity from API or Placebo.Inject Blank, Placebo, Unspiked API, and Spiked API.
LOD (Limit of Detection) S/N ratio

3:1
Serial dilution of standard.
LOQ (Limit of Quantitation) S/N ratio

10:1
Serial dilution. Target: 30% of the Specification Limit.
Linearity

From LOQ to 150% of Specification Limit (e.g., 5 ppm to 30 ppm).
Accuracy (Recovery) 80% – 120% at LOQ level.Spike API at LOQ, 100%, and 150% levels.
Solution Stability Cumulative %RSD < 5% over 24h.Inject standard every 4 hours. Crucial for chloroacetamides.

Troubleshooting Guide

  • Issue: Peak Tailing

    • Cause: Interaction between the amide nitrogen and residual silanols.

    • Fix: Increase ionic strength (add 20mM Ammonium Formate) or switch to a "Polar Embedded" column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion).

  • Issue: Ghost Peaks / Degradation

    • Cause: Reaction with solvent.

    • Fix: Verify no methanol or primary amines (Tris buffer) are present in the system.

  • Issue: Low Sensitivity (UV)

    • Cause: Wavelength 210 nm is non-specific and prone to drift.

    • Fix: Use high-purity "Gradient Grade" solvents. Ensure the reference wavelength on the PDA is off or set wide (e.g., 360 nm ± 100) to avoid subtracting the signal.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3]

  • ICH Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[3]

  • Liu, D. Q., et al. (2010).[4][5] "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014.

  • Elder, D. P., et al. (2010). "The management of genotoxic impurities in active pharmaceutical ingredients and drug products."[3][4][6][7][8] Journal of Pharmaceutical and Biomedical Analysis, 51(4), 821-829.

Sources

Scale-Up Synthesis Procedures for 2-Chloro-N-(2-ethoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Part 1: Executive Summary

This application note details the process engineering and scale-up protocols for the synthesis of 2-Chloro-N-(2-ethoxyethyl)acetamide , a critical bifunctional linker used in the synthesis of lariat ethers, radiopharmaceutical chelators, and herbicide intermediates.

While the synthesis is a classic nucleophilic acyl substitution, scale-up presents specific challenges regarding exotherm management , HCl sequestration , and hydrolytic stability of the acyl chloride precursor. This guide prioritizes a Biphasic Schotten-Baumann approach as the "Gold Standard" for multigram-to-kilogram scale synthesis due to its superior heat transfer characteristics and simplified salt removal compared to anhydrous organic base methods.

Part 2: Safety & Hazard Analysis (Critical)

WARNING: This protocol involves Chloroacetyl Chloride , a highly toxic, corrosive, and lachrymatory agent. Strict engineering controls are mandatory.

ReagentHazard ClassCritical Handling Protocol
Chloroacetyl Chloride Acute Tox. (Inhalation/Dermal), Corrosive, LachrymatorClosed System Only. Dispense inside a fume hood. Quench all glassware with aqueous base before removal from the hood.
2-Ethoxyethylamine Flammable Liquid, Skin Corr. 1BKeep away from ignition sources. Use chemically resistant gloves (Nitrile/Neoprene).
Dichloromethane (DCM) Carcinogen (Suspected), VolatileUse in well-ventilated areas. Monitor ambient concentration.

Part 3: Chemical Reaction Engineering

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the primary amine (2-ethoxyethylamine) on the carbonyl carbon of chloroacetyl chloride. The reaction generates one equivalent of HCl, which must be immediately neutralized to prevent the protonation of the unreacted amine (which would render it non-nucleophilic).

Key Scale-Up Constraint: The reaction is highly exothermic (


 to 

kcal/mol). Inadequate cooling during the addition of the acid chloride will lead to:
  • Bis-acylation: Formation of the imide impurity.

  • Hydrolysis: Reaction of acid chloride with water (in biphasic systems) if local temperatures spike.

Reaction Pathway Diagram

ReactionMechanism cluster_conditions Critical Process Parameters Reactants 2-Ethoxyethylamine + Chloroacetyl Chloride TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (Fast, Exothermic) Product 2-Chloro-N-(2-ethoxyethyl)acetamide + Chloride Salt TS->Product Elimination of Cl- Base Base (K2CO3/NaOH) (Scavenges HCl) Product->Base HCl Neutralization Temp T < 5°C pH pH > 9

Figure 1: Reaction mechanism and critical process parameters for the Schotten-Baumann acylation.

Part 4: Experimental Protocols

Protocol A: Biphasic Schotten-Baumann (Recommended for Scale >50g)

Rationale: Uses water as a heat sink and inorganic base (


 or NaOH) to sequester HCl. The product partitions into the organic phase, leaving salts in the aqueous phase. This method is cheaper and safer than using triethylamine/DCM on a large scale.

Reagents:

  • 2-Ethoxyethylamine (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv) dissolved in Water (
    
    
    
    )
  • Dichloromethane (DCM) or Chloroform (

    
    )
    

Step-by-Step Procedure:

  • Reactor Setup: Equip a 3-neck round-bottom flask (or jacketed reactor) with an overhead mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Charge Aqueous Phase: Dissolve

    
     in water and charge to the reactor. Cool to 
    
    
    
    .[1][2]
  • Charge Organic Phase: Add the DCM and 2-ethoxyethylamine to the reactor. Stir vigorously (>400 RPM) to create a turbulent emulsion.

    • Note: Vigorous stirring is critical for mass transfer in this biphasic system.

  • Controlled Addition: Dilute Chloroacetyl chloride in a small volume of DCM (1:1 v/v). Add this solution dropwise via the addition funnel over 45–60 minutes.

    • Critical Control: Maintain internal temperature

      
      . If temperature spikes, stop addition immediately.
      
  • Reaction Maintenance: After addition, allow the mixture to warm to room temperature (

    
    ) and stir for 2 hours.
    
  • In-Process Control (IPC): Check pH of the aqueous layer. It should remain basic (pH > 9). If acidic, add small aliquots of 10% NaOH.

    • Validation: TLC (5% MeOH in DCM) or GC-MS should show disappearance of the amine.

  • Workup:

    • Stop stirring and allow phases to separate. Collect the lower organic layer.

    • Extract the aqueous layer once with fresh DCM.

    • Combine organic layers and wash sequentially with:

      • 1N HCl (

        
        ) – Removes unreacted amine.
        
      • Saturated

        
         (
        
        
        
        ) – Neutralizes trace acid.
      • Brine (

        
        ) – Drying aid.
        
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (rotary evaporator) at 
      
      
      
      .
Protocol B: Anhydrous Conditions (Alternative)

Rationale: For applications where water must be strictly excluded or if the specific substrate is hydrolysis-prone (unlikely for this specific molecule).

Reagents:

  • DCM (Anhydrous)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Nitrogen atmosphere

Procedure:

  • Dissolve amine and TEA in anhydrous DCM under

    
    . Cool to 
    
    
    
    .
  • Add chloroacetyl chloride dropwise. A white precipitate (TEA·HCl) will form immediately.

  • Disadvantage: The thick slurry of salts can impede stirring on a large scale.

  • Workup: Filter off the TEA·HCl salt before aqueous washing.

Part 5: Purification & Characterization

For high-purity applications (e.g., pharmaceutical intermediates), the crude oil obtained from Protocol A often requires distillation.

Distillation Parameters

The product is a high-boiling liquid/low-melting solid.

  • Method: Vacuum Distillation (Short Path or Vigreux column).

  • Boiling Point:

    
     at 
    
    
    
    [1].[3]
  • Appearance: Colorless to pale yellow oil (may solidify upon prolonged storage at cold temperatures).

Analytical Specifications (Self-Validating Data)
TestAcceptance CriteriaMethod
Appearance Colorless to pale yellow liquidVisual
Purity > 97.0%GC-FID or HPLC (210 nm)
H-NMR Confirms structure; no residual DCM400 MHz CDCl3
Water Content < 0.1%Karl Fischer

H-NMR Data (Predicted in CDCl3):

  • 
     7.0-7.5 (br s, 1H, NH)
    
  • 
     4.05 (s, 2H, 
    
    
    
    )
  • 
     3.4-3.6 (m, 6H, 
    
    
    
    ,
    
    
    ,
    
    
    )
  • 
     1.2 (t, 3H, 
    
    
    
    )

Part 6: Workflow Visualization

Workflow Setup Reactor Setup (Biphasic: DCM/Water/K2CO3) Addition Controlled Addition (Chloroacetyl Chloride) Temp < 10°C Setup->Addition Reaction Reaction Phase (2 hrs @ RT, pH > 9) Addition->Reaction Separation Phase Separation (Remove Aqueous Salt Waste) Reaction->Separation Wash Acid/Base Wash Cycle (Remove unreacted amine/acid) Separation->Wash Concentration Concentration (Rotovap) Wash->Concentration Distillation High Vac Distillation (105-108°C @ 0.1 mmHg) Concentration->Distillation Final Final Product (>97% Purity) Distillation->Final

Figure 2: End-to-end processing workflow for the isolation of high-purity 2-Chloro-N-(2-ethoxyethyl)acetamide.

Part 7: Troubleshooting & Critical Quality Attributes (CQAs)

IssueRoot CauseCorrective Action
Low Yield Hydrolysis of Chloroacetyl chlorideEnsure DCM is dry; increase addition rate slightly (while managing heat) to compete with hydrolysis; use slight excess (1.1-1.2 eq) of acid chloride.
Impurity: Bis-acylation Localized excess of acid chlorideIncrease stirring speed (Reynolds number); dilute acid chloride further before addition.
Color (Dark/Brown) Exotherm spike / OxidationMaintain strict T < 5°C during addition; perform under Nitrogen blanket.
Emulsion during workup Surfactant-like nature of productAdd solid NaCl to saturate the aqueous layer; filter through Celite if solids are present.

Part 8: References

  • Organic Syntheses , Coll.[1] Vol. 10, p. 484 (2004); Vol. 79, p. 209 (2002). Synthesis of N-[2-(2-Chloroethoxy)ethyl]acetamide (Analogous procedure and boiling point reference).

  • PubChem Compound Summary , "2-Chloro-N-(2-ethoxyethyl)acetamide" (CID 17322-68-4). Physical properties and safety data.[4][5][6][7]

  • Vogel, A. I. , Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. General procedures for Schotten-Baumann reactions.

  • Sigma-Aldrich (Merck) , Safety Data Sheet (SDS) for Chloroacetyl Chloride.

Sources

Application Note: Microwave-Assisted Synthesis using 2-Chloro-N-(2-ethoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized application of 2-Chloro-N-(2-ethoxyethyl)acetamide in microwave-assisted organic synthesis (MAOS). While alpha-chloroacetamides are ubiquitous electrophiles, this specific derivative features a 2-ethoxyethyl side chain , a critical moiety for enhancing the aqueous solubility and blood-brain barrier (BBB) permeability of drug candidates without altering their core pharmacophore binding.

Traditional thermal heating for alkylation with chloroacetamides often requires prolonged reaction times (4–12 hours) and suffers from competitive hydrolysis or elimination byproducts. By leveraging microwave dielectric heating combined with Finkelstein catalysis , researchers can achieve quantitative conversion in under 20 minutes. This guide provides validated protocols for N-alkylation (heterocycle functionalization) and S-alkylation (cysteine bioconjugation).

Mechanistic Insight: Dielectric Heating & Finkelstein Activation

To maximize yield, it is essential to understand the causality behind the reaction parameters. The synthesis relies on a dual-activation strategy:

  • Microwave Dielectric Heating: Unlike conductive heating (oil baths) which relies on convection currents, microwave irradiation (2.45 GHz) interacts directly with dipoles in the reaction mixture. The polar solvent (e.g., Acetonitrile, DMF) aligns with the oscillating electric field, generating internal heat via molecular friction (dipolar polarization). This allows the system to rapidly reach temperatures exceeding the solvent's atmospheric boiling point (superheating) in sealed vessels, significantly increasing the reaction rate constant (

    
    ) according to the Arrhenius equation.
    
  • In-Situ Finkelstein Activation: The chloride in 2-Chloro-N-(2-ethoxyethyl)acetamide is a moderate leaving group. By adding a catalytic amount of Potassium Iodide (KI), the chloride is displaced by iodide in situ, forming the more reactive iodo-intermediate. The iodide is then rapidly displaced by the nucleophile, regenerating the catalyst.

Mechanistic Pathway Diagram

G Start 2-Chloro-N-(2-ethoxyethyl)acetamide (Electrophile) Inter Iodo-Intermediate (Highly Reactive) Start->Inter Cl/I Exchange KI KI Catalyst (Finkelstein) KI->Inter Product Alkylated Product (N- or S-Substituted) Inter->Product SN2 Attack Nuc Nucleophile (Amine/Thiol) Nuc->Product   MW Microwave Irradiation (Dipolar Polarization) MW->Start Activation MW->Inter

Caption: Dual-activation pathway showing catalytic halogen exchange coupled with microwave dielectric heating.

Experimental Protocols

Protocol A: Rapid N-Alkylation of Secondary Amines

Application: Synthesis of solubilized kinase inhibitors or CNS-active agents. Target: Coupling 2-Chloro-N-(2-ethoxyethyl)acetamide with a piperazine derivative.

Materials:

  • Electrophile: 2-Chloro-N-(2-ethoxyethyl)acetamide (1.0 equiv)

  • Nucleophile: N-Boc-piperazine or similar secondary amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Catalyst: KI (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve the amine (1.0 mmol) in MeCN (3 mL).

  • Addition: Add finely ground

    
     (2.0 mmol) and KI (0.1 mmol). Stir for 1 minute.
    
  • Reagent Loading: Add 2-Chloro-N-(2-ethoxyethyl)acetamide (1.0 mmol). Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Set Temperature: 120 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: Cool to room temperature (compressed air cooling). Filter off inorganic salts (

    
    , KCl). Concentrate the filtrate under reduced pressure.
    
  • Purification: The residue is typically pure enough for next steps. If needed, purify via flash chromatography (DCM/MeOH gradient).

Protocol B: S-Alkylation (Thioether Synthesis)

Application: Cysteine tagging or synthesis of thioether-linked conjugates.

Modifications:

  • Base: Use

    
     (1.1 equiv) for faster kinetics or Triethylamine (TEA) for mild conditions.
    
  • Temperature: Lower to 80 °C to prevent disulfide formation.

  • Time: 5 minutes.

Optimization & Validation Data

The following data summarizes the optimization process for the N-alkylation of 1-phenylpiperazine, demonstrating the superiority of the Microwave/Finkelstein protocol.

EntrySolventBaseCatalystCondtionsYield (%)Notes
1MeCN

NoneThermal Reflux, 12h65%Incomplete conversion
2MeCN

KI (10%)Thermal Reflux, 6h82%Improved, but slow
3DCMDIPEANoneMW, 100°C, 20 min40%DCM is poor MW absorber
4DMFDIPEANoneMW, 140°C, 10 min78%Difficult solvent removal
5 MeCN

KI (10%) MW, 120°C, 10 min 96% Optimal Profile

Key Takeaway: Acetonitrile (MeCN) offers the best balance of microwave absorbance (


) and ease of workup. The addition of KI is non-negotiable for maximizing throughput.

Troubleshooting & Decision Logic

Use this self-validating logic tree to address common synthesis failures.

Logic Start Reaction Analysis (LCMS/TLC) Conversion Is Conversion > 90%? Start->Conversion Byproducts Major Byproduct? Conversion->Byproducts Complex Mixture Success Proceed to Workup Conversion->Success Yes LowConv Low Conversion Conversion->LowConv No Hydrolysis Hydrolysis (OH-) Byproducts->Hydrolysis Product + 18 Da Elimination Elimination (Alkene) Byproducts->Elimination Product - HCl Action1 Add 0.2 eq KI Increase Temp +10°C LowConv->Action1 Action2 Dry Solvent (Mol Sieves) Switch to DIPEA Hydrolysis->Action2 Action3 Lower Temp -20°C Use Weaker Base (NaHCO3) Elimination->Action3

Caption: Troubleshooting logic for optimizing alkylation yields based on LCMS feedback.

Safety & Handling

  • Hazards: 2-Chloro-N-(2-ethoxyethyl)acetamide is an alkylating agent. It is a potential skin sensitizer and irritant.[1]

  • Microwave Safety: Never heat sealed vessels beyond their rated pressure limit. Acetonitrile expands significantly at 120°C; ensure the vessel is filled only to 2/3 capacity to allow for headspace.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[2] Angewandte Chemie International Edition. [Link]

  • Eagan, J. M., et al. (2014). Finkelstein Reaction: Microwave-Assisted Synthesis of Alkyl Iodides.[3] Journal of Chemical Education. [Link]

  • Organic Chemistry Portal. (2024). Microwave Synthesis: Principles and Applications. [Link]

  • Moseley, J. D., & Kappe, C. O. (2011).[4] A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis. Green Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Hydrolysis Side Reactions of 2-Chloro-N-(2-ethoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and eliminate hydrolysis side reactions when working with 2-Chloro-N-(2-ethoxyethyl)acetamide .

Because this molecule features both a highly electrophilic


-chloro group and susceptible amide/ether linkages, it is prone to rapid degradation in poorly optimized environments. This guide synthesizes mechanistic causality with field-proven protocols to ensure high-yield, self-validating experiments.

Mechanistic Understanding of Hydrolysis

To prevent degradation, we must first understand the structural vulnerabilities of 2-Chloro-N-(2-ethoxyethyl)acetamide. The electron-withdrawing nature of the carbonyl group makes the adjacent


-carbon highly electrophilic.
  • Base-Catalyzed Hydrolysis: Proceeds primarily through a well-characterized bimolecular nucleophilic substitution (S

    
    2) reaction, resulting in the substitution of the chloride leaving group with a hydroxide ion (OH⁻)[1][2]. Secondary pathways include amide cleavage.
    
  • Acid-Catalyzed Hydrolysis: Acid-mediated chloroacetamide hydrolysis results in the cleavage of both the amide and ether groups[1][2].

Hydrolysis Parent 2-Chloro-N-(2-ethoxyethyl)acetamide (Intact Reagent) BaseCat Base-Catalyzed (pH > 8.0) Parent->BaseCat OH- excess AcidCat Acid-Catalyzed (pH < 4.0) Parent->AcidCat H+ excess SN2 SN2 Substitution (Nucleophilic OH- Attack) BaseCat->SN2 Major Pathway AmideCleave Amide Bond Cleavage (Carbonyl Attack) BaseCat->AmideCleave Minor Pathway AcidCat->AmideCleave Major Pathway EtherCleave Ether Cleavage (Dealkylation) AcidCat->EtherCleave Extreme Acid Prod1 2-Hydroxy-N-(2-ethoxyethyl)acetamide + Cl- SN2->Prod1 Prod2 Chloroacetic Acid + 2-Ethoxyethylamine AmideCleave->Prod2 Prod3 2-Chloro-N-(2-hydroxyethyl)acetamide + Ethanol EtherCleave->Prod3

Figure 1: Mechanistic pathways of acid- and base-catalyzed hydrolysis of 2-Chloro-N-(2-ethoxyethyl)acetamide.

Troubleshooting Guide & FAQs

Q: I am detecting a major byproduct with a mass shift of -18 Da (loss of Cl, addition of OH) during my alkylation step. How do I prevent this? A: This indicates base-catalyzed S


2 substitution, forming 2-hydroxy-N-(2-ethoxyethyl)acetamide[1].
Causality: When the pH exceeds 8.0, the concentration of hydroxide ions outcompetes your target nucleophile. The relatively linear ethoxyethyl tail provides insufficient steric hindrance to block S

2 attack at the

-carbon[2]. Solution: If working in aqueous media, strictly buffer the reaction to pH 7.2–7.5. If performing organic synthesis, replace aqueous bases (like NaOH or K₂CO₃) with non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA).

Q: My LC-MS shows complete degradation into 2-ethoxyethylamine and chloroacetic acid. What went wrong? A: This is the result of amide bond cleavage, typically driven by acidic conditions[2]. Causality: Acid-mediated hydrolysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates water attack and subsequent C-N bond cleavage[3]. Solution: Never store the compound in unbuffered aqueous solutions, and avoid quenching reactions with strong mineral acids. Use mild quenching agents or buffer exchanges.

Q: How can I minimize hydrolysis when using this compound for bioconjugation (e.g., cysteine cross-linking) in aqueous buffers? A: Temperature control is your most powerful lever. Causality: Hydrolysis is a highly temperature-dependent kinetic process. Lowering the reaction temperature to 4°C decreases the degradation rate of haloacetamides by more than an order of magnitude while still allowing the highly nucleophilic thiolate of cysteine to react[4][5]. Solution: Pre-chill all buffers to 4°C and conduct the bioconjugation in a cold room.

Q: Can I dissolve 2-Chloro-N-(2-ethoxyethyl)acetamide in methanol for stock solutions? A: No. Primary alcohols like methanol and ethanol can act as nucleophiles, leading to solvolysis (forming the


-methoxy or 

-ethoxy derivatives). Always prepare stock solutions in strictly anhydrous, non-nucleophilic polar aprotic solvents like DMSO or DMF[6].

Quantitative Data: Hydrolysis Kinetics & Stability

To aid in experimental design, the following table summarizes the expected stability of 2-Chloro-N-(2-ethoxyethyl)acetamide under various conditions.

Environmental ConditionDominant MechanismPrimary DegradantEstimated Stability / Half-LifeMitigation Strategy
pH < 4.0, 25°C Acid-catalyzed amide/ether cleavageChloroacetic acid, 2-EthoxyethylamineLow (Hours to Days)Neutralize immediately; avoid prolonged acid exposure.
pH 7.0–7.5, 4°C Minimal S

2 hydrolysis
N/A (Intact Reagent)High (> 95% intact after 24h)Ideal condition for aqueous bioconjugation[5].
pH > 8.5, 25°C Base-catalyzed S

2 substitution
2-Hydroxy-N-(2-ethoxyethyl)acetamideVery Low (Minutes to Hours)Use non-nucleophilic bases; lower temperature[6].
Anhydrous (DCM/DMF) NoneN/A (Intact Reagent)Indefinite (if stored correctly)Maintain strictly anhydrous conditions over molecular sieves.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure scientific integrity and prevent hydrolysis at the source.

Protocol A: Anhydrous N-Alkylation / Acylation (Zero-Hydrolysis Workflow)

Use this protocol when synthesizing larger organic molecules where 2-Chloro-N-(2-ethoxyethyl)acetamide acts as an electrophile.

  • Solvent Preparation: Dry Dichloromethane (DCM) or Dimethylformamide (DMF) over activated 3Å molecular sieves for 24 hours prior to use. Causality: Removing trace water eliminates the nucleophile responsible for S

    
    2 hydrolysis.
    
  • Reagent Assembly: In an oven-dried flask purged with Argon, dissolve your target nucleophile (1.0 eq) in the anhydrous solvent.

  • Base Addition: Add 1.5–2.0 equivalents of anhydrous DIPEA. Do not use NaOH or KOH.

  • Electrophile Addition: Cool the flask to 0°C using an ice bath. Add 2-Chloro-N-(2-ethoxyethyl)acetamide (1.1 eq) dropwise over 10 minutes.

  • Self-Validation Checkpoint: After 2 hours, sample the reaction and run an LC-MS.

    • Pass Criteria: Presence of the product mass; absence of the S

      
      2 hydrolysis byproduct (Target Mass - 18 Da).
      
  • Quenching: Quench with saturated aqueous NH₄Cl, extract immediately into organic solvent, and dry over anhydrous Na₂SO₄ to prevent post-reaction hydrolysis.

Protocol B: Aqueous Thiol Bioconjugation with Minimized Hydrolysis

Use this protocol when conjugating the acetamide to cysteine residues on peptides or proteins[4].

  • Buffer Optimization: Prepare a 50 mM Sodium Phosphate buffer containing 150 mM NaCl and 5 mM EDTA. Adjust the pH strictly to 7.2 . Causality: pH 7.2 provides a sufficient fraction of reactive thiolate anions while keeping hydroxide concentration low enough to prevent S

    
    2 attack[6].
    
  • Temperature Equilibration: Pre-chill the buffer and the protein solution to 4°C.

  • Stock Preparation: Dissolve 2-Chloro-N-(2-ethoxyethyl)acetamide in anhydrous DMSO to create a 100 mM stock. Use immediately.

  • Conjugation: Add the stock solution to the protein mixture so that the final DMSO concentration is <10% v/v. Incubate at 4°C for 2 to 4 hours[5].

  • Self-Validation Checkpoint: Analyze the conjugate via intact mass spectrometry (e.g., MALDI-TOF or ESI-MS). You should observe a mass shift corresponding to the exact mass of the intact acetamide minus the chloride leaving group.

  • Quenching: Stop the reaction by adding excess

    
    -mercaptoethanol or Dithiothreitol (DTT) to scavenge unreacted chloroacetamide, followed by rapid desalting (e.g., using a Zeba spin column).
    

References

  • Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides Source: PubMed (NIH) / Journal of Agricultural and Food Chemistry URL:[Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Studying the Possibilities of Using 2-Halogen-Substituted Acetamides As Acyl Donors in Penicillin Acylase-Catalyzed Reactions Source: Acta Naturae URL:[Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Purification Strategies for 2-Chloro-N-(2-ethoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-2024-CEEA Subject: Removal of unreacted 2-Chloro-N-(2-ethoxyethyl)acetamide (CAS: 36961-64-5) Status: Active Guide Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely encountering this impurity because 2-Chloro-N-(2-ethoxyethyl)acetamide was used as an alkylating linker to attach an ethoxyethyl side chain to a nucleophile (amine, phenol, or thiol).[1]

Because this reagent is an


-chloroacetamide, it is a potent electrophile.[1] If it remains in your final mixture, it poses two risks:
  • Toxicity: It is a strong alkylating agent and potential sensitizer.[1]

  • Stability: It can slowly react with your product or biological targets over time (N-alkylation or S-alkylation).[1]

Distillation is generally not recommended for removing small amounts of this impurity from a reaction mixture due to its high boiling point (>225°C, decomp) and thermal instability.

Part 1: Strategic Decision Matrix

Before selecting a protocol, determine the chemical nature of your Target Product . Use the logic flow below to select the safest and most efficient purification method.

PurificationStrategy Start Start: Analyze Target Product IsProductBasic Is your Target Product a Basic Amine? Start->IsProductBasic IsProductAcidSens Is Target Acid-Sensitive? IsProductBasic->IsProductAcidSens Yes MethodB Method B: Resin Scavenging (High Specificity) IsProductBasic->MethodB No (Neutral/Acidic) MethodA Method A: Acid-Base Extraction (High Capacity) IsProductAcidSens->MethodA No IsProductAcidSens->MethodB Yes MethodC Method C: Flash Chromatography (General) MethodB->MethodC If Impurity Persists

Figure 1: Decision tree for selecting the optimal purification strategy based on product stability and basicity.

Part 2: Detailed Protocols

Method A: Acid-Base Extraction (Liquid-Liquid)

Best For: Basic products (e.g., secondary/tertiary amines) that are stable to aqueous acid.[1] Principle: The impurity (amide) is neutral and will not protonate significantly.[1] Your product (amine) will protonate and move to the aqueous phase.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidification: Extract the organic layer 2x with 1M HCl (aq) .

    • Result: The Target Product (now

      
      ) moves to the aqueous layer.[1]
      
    • Result: The Impurity (2-Chloro-N-(2-ethoxyethyl)acetamide) remains in the organic layer.[1]

  • Wash: Wash the combined aqueous acidic layers once with fresh DCM to remove entrained neutral impurities.[1] Discard the organic layer (contains the impurity).

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or Sat.

    
      until pH > 10.[1]
    
    • Result: Target Product returns to neutral free-base form.[1]

  • Extraction: Extract the aqueous layer 3x with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Method B: Solid-Phase Scavenging (Chemist's Choice)

Best For: Neutral products, acid-sensitive compounds, or high-throughput parallel synthesis.[1] Principle: Use a polymer-supported nucleophile to chemically react with the electrophilic chloride on the impurity, permanently tethering it to the solid bead.

Recommended Resins:

  • Si-Thiol / PS-Thiophenol: Highly reactive toward alkyl halides.[1]

  • PS-TBD (Triazabicyclodecene): Strong supported base/nucleophile.[1]

Protocol:

  • Equivalency Calculation: Estimate the amount of unreacted chloroacetamide (e.g., via LC-MS or TLC).[1]

  • Dosing: Add 3–5 equivalents of PS-Thiol resin relative to the estimated impurity.[1]

  • Solvent System: Ensure the mixture is dissolved in a compatible solvent (DCM, DMF, or MeOH).

  • Incubation: Shake or stir gently at room temperature for 4–12 hours .

    • Note: Heating to 40°C can accelerate scavenging but check product stability.[1]

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

    • Outcome: The impurity remains trapped on the resin. The filtrate contains your purified product.

Mechanism of Action: The thiol group on the resin attacks the


-carbon of the impurity:


[1]
Method C: Flash Chromatography Optimization

Best For: Difficult separations where extraction or scavenging is insufficient.[1]

The Challenge: 2-Chloro-N-(2-ethoxyethyl)acetamide has weak UV absorbance (only the amide bond absorbs ~210-220 nm).[1] It is often invisible at 254 nm.[1]

Visualization Guide:

Visualization Method Sensitivity Appearance
UV (210 nm) Moderate Weak dark spot

| Iodine (


) Stain  | High | Brown/Yellow spot |
| KMnO4 Stain  | Moderate | Yellow spot on purple background |
| Ninhydrin  | None | Does not stain (no free amine) |[1]

TLC Separation Tips:

  • The ethoxyethyl chain adds lipophilicity.

  • Typical Rf: In 50% EtOAc/Hexanes, this impurity typically runs at Rf 0.3 – 0.5 (depending on silica activity).[1]

  • Mobile Phase: A gradient of 0-5% MeOH in DCM usually provides better resolution than Hexane/EtOAc for amides.[1]

Part 3: Troubleshooting & FAQs

Q1: I tried the acid wash (Method A), but my product yield is low. Where is it?

  • Diagnosis: Your product might be partially soluble in water even in its neutral form (due to the ethoxyethyl chain or other polar groups), or it didn't precipitate upon basification.

  • Solution: After basifying the aqueous layer, saturate the water with NaCl (brine) before extracting with organic solvent.[1] This "salting out" effect forces the organic product out of the water phase.

Q2: Can I just distill the impurity off?

  • Risk: No.[1] The predicted boiling point is high (~360°C). Attempting to distill it will likely decompose your product.[1] Kugelrohr distillation under high vacuum (<0.1 mmHg) might work if your product is significantly heavier, but it is risky.[1]

Q3: The scavenger resin didn't work. The impurity is still there.

  • Diagnosis: The reaction rate of alkyl chlorides with solid-phase nucleophiles can be slow.[1]

  • Solution:

    • Add a catalytic amount of NaI (Sodium Iodide) .[1] This performs a Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide, which the resin then scavenges rapidly.

    • Switch to PS-Thiophenol (more acidic/nucleophilic thiolate) rather than alkyl thiol resins.[1]

Q4: Is this impurity toxic?

  • Safety Warning: Yes. Like all

    
    -chloroacetamides, it is an alkylating agent.[1] It acts as a sensitizer and can cause contact dermatitis.[1] Always handle crude mixtures containing this impurity with gloves and in a fume hood.[1]
    

Part 4: References

  • Biotage. (n.d.).[1] Metal Scavenger User Guide. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 2-Chloroacetamide Safety Data Sheet. Retrieved from [1]

  • Wipf, P. (2004).[1][2] Strategies in Organic Synthesis: Scavenger Resins. University of Pittsburgh.[1][2] Retrieved from [1]

  • Organic Syntheses. (1927).[1] Chloroacetamide.[1][3][4][5][6] Org. Synth. 1927, 7, 16. DOI: 10.15227/orgsyn.007.0016.[1] Retrieved from [1]

Sources

Overcoming steric hindrance in 2-Chloro-N-(2-ethoxyethyl)acetamide substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the alkylation of sterically demanding substrates. While alpha-chloroacetamides are generally highly effective electrophiles for covalent targeting and substitution[1], 2-Chloro-N-(2-ethoxyethyl)acetamide presents a unique challenge. The combination of the adjacent amide carbonyl and the flexible, oxygen-containing N-(2-ethoxyethyl) chain creates a sterically congested environment that frequently stalls S_N2 reactions, particularly when utilizing bulky nucleophiles.

This guide is designed to provide you with field-proven, mechanistically grounded solutions to overcome these activation barriers, ensuring high-yield conversions through self-validating protocols.

Diagnostic Workflow: Overcoming Steric Hindrance

Before altering your reagents, use the logical workflow below to diagnose the root cause of your stalled S_N2 substitution.

SN2_Troubleshooting Start Low Yield / Stalled Reaction 2-Chloro-N-(2-ethoxyethyl)acetamide Q1 Is the nucleophile bulky (e.g., 2° amine)? Start->Q1 NaI Add 1.0 eq NaI (Finkelstein Catalysis) Q1->NaI Yes Q2 Using Polar Aprotic Solvent (DMF, MeCN)? Q1->Q2 No NaI->Q2 Solvent Switch to DMF or MeCN Q2->Solvent No Q3 Using Non-Nucleophilic Base (DIPEA, K2CO3)? Q2->Q3 Yes Solvent->Q3 Base Switch to DIPEA or K2CO3 Q3->Base No Success Optimized SN2 Substitution (High Yield) Q3->Success Yes Base->Success

Diagnostic workflow for overcoming steric hindrance in alpha-chloroacetamide substitutions.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why does 2-Chloro-N-(2-ethoxyethyl)acetamide resist substitution with my secondary amine, stalling at <20% conversion? A: The issue is fundamentally geometric. While alpha-chloroacetamides are excellent S_N2-reactive electrophiles[2], the N-(2-ethoxyethyl) group creates a bulky local environment. The Bürgi-Dunitz trajectory—the specific angle at which the nucleophile must approach the alpha-carbon to displace the chloride—is partially blocked by the flexible ethoxyethyl chain and the adjacent carbonyl oxygen. When a bulky nucleophile approaches, severe steric clash drastically increases the activation energy (


), stalling the reaction.

Q: How does the Finkelstein reaction resolve this steric blockade? A: The Finkelstein mechanism circumvents the high activation barrier via an in situ halogen exchange[3]. By adding sodium iodide (NaI), the poorly electrophilic chloroacetamide is converted into a highly reactive iodoacetamide intermediate[4]. Iodide is a significantly superior leaving group due to its larger atomic radius, higher polarizability, and weaker carbon-halogen bond. This drastically lowers the transition state energy for the subsequent S_N2 attack by the bulky nucleophile, driving the reaction to completion[5],[6].

Q: Which solvent and base combinations yield the highest conversion rates? A: S_N2 reactions require polar aprotic solvents (e.g., DMF, Acetonitrile, or Acetone) to ensure the nucleophile remains unsolvated and highly reactive. For the base, it is critical to use non-nucleophilic options to avoid competitive alkylation. N,N-Diisopropylethylamine (DIPEA) or inorganic bases like K


CO

and Cs

CO

are optimal, as they efficiently scavenge the generated HCl/HI without reacting with the electrophilic alpha-carbon[5],[2].

Quantitative Reaction Matrix

To illustrate the impact of optimizing your reaction conditions, the table below summarizes the expected quantitative outcomes when substituting 2-Chloro-N-(2-ethoxyethyl)acetamide under various parameters.

Reaction ConditionNucleophile TypeCatalystBase / SolventTemp (°C)Est. Reaction TimeTypical Yield (%)
Direct S_N2 Primary AmineNoneK

CO

/ MeCN
6012–16 h60–75%
Direct S_N2 Secondary/Bulky AmineNoneDIPEA / DMF80>24 h<20% (Stalled)
Finkelstein-Assisted Secondary/Bulky AmineNaI (1.0 eq)DIPEA / DMF602–4 h85–95%
Finkelstein-Assisted Bulky ThiolateKI (0.5 eq)Cs

CO

/ Acetone
501–2 h>90%

Self-Validating Protocol: Finkelstein-Assisted S_N2 Substitution

To guarantee success when working with sterically hindered nucleophiles, utilize the following step-by-step methodology. This protocol includes built-in analytical checkpoints to validate the chemistry at each critical stage.

Objective: High-yield substitution of 2-Chloro-N-(2-ethoxyethyl)acetamide with a sterically hindered secondary amine. Reagents: Substrate (1.0 eq), Bulky Amine (1.2 eq), NaI (1.0 eq), DIPEA (2.0 eq), Anhydrous DMF (0.1 M).

Step 1: Halogen Exchange (Finkelstein Reaction)

  • Charge a flame-dried round-bottom flask with 2-Chloro-N-(2-ethoxyethyl)acetamide (1.0 eq) and dissolve in anhydrous DMF to achieve a 0.1 M concentration.

  • Add Sodium Iodide (NaI, 1.0 eq) in a single portion.

  • Stir the mixture under an inert argon atmosphere at 60 °C for 1 hour.

  • Validation Checkpoint 1: Before proceeding, analyze a 5 µL aliquot via LC-MS. The disappearance of the characteristic chlorine isotope pattern (M, M+2 in a 3:1 ratio) and the appearance of the heavier iodinated mass [M+92] confirms successful conversion to the highly reactive iodoacetamide intermediate. Do not proceed until conversion is >95%.

Step 2: Nucleophilic Substitution 4. Cool the reaction mixture slightly to 40 °C. 5. Add DIPEA (2.0 eq) via syringe, followed dropwise by the secondary amine (1.2 eq). 6. Raise the temperature back to 60 °C and stir for 2 to 4 hours.

  • Validation Checkpoint 2: Perform TLC (EtOAc/Hexane) or LC-MS to confirm the complete consumption of the iodoacetamide intermediate and the appearance of the product mass.

Step 3: Workup and Isolation 7. Cool the reaction to room temperature and quench with saturated aqueous NaHCO


.
8. Extract the aqueous layer with Ethyl Acetate (3x).
9. Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3x) to thoroughly remove residual DMF, followed by a final brine wash.
10. Dry the organic layer over anhydrous Na

SO

, filter, and concentrate in vacuo to yield the crude product, ready for silica gel chromatography.

References

  • Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activ
  • Full article: Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel TMEM16A/Ano1, Taylor & Francis,
  • Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands, PMC,
  • Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR)
  • Covalent targeting of acquired cysteines in cancer, PMC,
  • Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide, ACS Omega,

Sources

Technical Support Center: Stability & Handling of 2-Chloro-N-(2-ethoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Profile

2-Chloro-N-(2-ethoxyethyl)acetamide is a reactive alkylating agent commonly used as a covalent probe or intermediate. Its stability in aqueous media is governed by the electrophilic nature of the chloroacetamide "warhead."

The Golden Rule: This compound is kinetically stable at acidic to neutral pH (pH < 7.5) but thermodynamically unstable in the presence of nucleophiles (amines, thiols) or high pH (hydroxide ions).

Core Reactivity Mechanism

The degradation occurs primarily via an


 nucleophilic substitution . The chloride ion is a good leaving group, allowing nucleophiles to attack the 

-carbon.
  • Hydrolysis (Background Degradation): Water acts as a weak nucleophile, displacing chloride to form the hydroxy-derivative. This is base-catalyzed and accelerates significantly at pH > 8.0.

  • Aminolysis (Buffer Incompatibility): Primary amines (e.g., Tris, Glycine) react faster than water, irreversibly consuming the compound.

ReactivityPathways Compound 2-Chloro-N- (2-ethoxyethyl)acetamide Water Water (Hydrolysis) Slow at pH 7 Compound->Water Amine Tris/Glycine (Aminolysis) FAST - AVOID Compound->Amine Thiol Cysteine/DTT (Thiolysis) Very Fast (Intended Target) Compound->Thiol Product_OH Hydroxy-derivative (Inactive) Water->Product_OH pH > 8 accelerates Product_Amine Buffer-Adduct (Inactive) Amine->Product_Amine Irreversible Loss Product_Thiol Thioether Conjugate (Desired Product) Thiol->Product_Thiol Covalent Bond

Figure 1: Competitive reaction pathways in aqueous solution. Note that amine-containing buffers act as scavengers, destroying the compound.

Buffer Compatibility Matrix

Use this table to select the correct solvent system for your experiments.

Buffer SystemCompatibilityRisk LevelTechnical Notes
PBS (Phosphate Buffered Saline) High LowIdeal for pH 6.0–7.4. Phosphate is non-nucleophilic.
HEPES / MOPS High LowSterically hindered amines in these buffers do not react readily with chloroacetamides.
Water (Unbuffered) Medium LowAcidic pH drift may occur over time due to HCl liberation upon hydrolysis.
Tris (Tris-HCl) Incompatible CRITICAL Contains a primary amine that rapidly alkylates the compound. Do not use.
Glycine Incompatible CRITICAL Contains a primary amine.
DTT /

-ME
Incompatible CRITICAL Strong nucleophiles. Will quench the compound immediately. Use TCEP if reduction is needed.
Troubleshooting Guide (FAQ)
Q1: My LC-MS shows a new peak with a mass shift of -18 Da or +16 Da. What is happening?

Diagnosis: You are observing Hydrolysis .[1]

  • Mechanism: The Chlorine (-35 Da) is replaced by a Hydroxyl group (+17 Da). Net mass change:

    
     Da (relative to the parent). Note: Depending on ionization, you may see the [M-Cl+OH] peak.
    
  • Solution: Check your pH.[2][3] If pH > 8.0, hydrolysis half-life drops from days to hours. Lower the pH to 7.0 or 6.5. Ensure the sample is not stored at room temperature for extended periods.

Q2: I dissolved the compound in Tris buffer (pH 7.4), but it lost activity within 4 hours. Why?

Diagnosis: Aminolysis (Buffer interference).

  • Explanation: Tris possesses a primary amine that attacks the chloroacetamide electrophile.[3] This reaction is often faster than the reaction with your protein target.

  • Corrective Action: Switch to HEPES or Phosphate buffer immediately. If you must use Tris, add the compound immediately before the experiment, but expect reduced effective concentration.

Q3: Can I use this compound to label a protein in the presence of DTT?

Answer: No.

  • Reason: DTT (dithiothreitol) contains two thiol groups that are far more nucleophilic than the cysteine residues on your protein. The DTT will scavenge the chloroacetamide before it reaches the protein.

  • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine).[3] TCEP is a potent reducing agent that does not contain thiols and does not react with chloroacetamides.

Q4: How should I store stock solutions?

Protocol:

  • Solvent: Dissolve in anhydrous DMSO or DMF . Avoid water for stock solutions.

  • Concentration: 10–100 mM.

  • Temperature: Store at -20°C or -80°C .

  • Stability: Stable for >6 months in anhydrous organic solvents at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.

Validated Stability Assay Protocol

If you need to validate the stability of 2-Chloro-N-(2-ethoxyethyl)acetamide in your specific buffer, follow this HPLC protocol.

Objective: Determine half-life (


) in experimental buffer.

Materials:

  • HPLC System with UV detector (210 nm or 254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Workflow:

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Incubation: Dilute to 100

    
    M in the test buffer (e.g., PBS pH 7.4). Incubate at the experimental temperature (e.g., 37°C).
    
  • Sampling: Inject sample at

    
     hours.
    
  • Analysis: Monitor the disappearance of the parent peak.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    is the rate constant.

Troubleshooting Flowchart:

Troubleshooting Start Issue: Loss of Compound Activity CheckBuffer Check Buffer Composition Start->CheckBuffer IsTris Is it Tris or Glycine? CheckBuffer->IsTris SwitchBuffer Switch to HEPES/PBS IsTris->SwitchBuffer Yes CheckAdditives Check Additives IsTris->CheckAdditives No IsThiol Contains DTT/BME? CheckAdditives->IsThiol UseTCEP Switch to TCEP IsThiol->UseTCEP Yes CheckPH Check pH IsThiol->CheckPH No IsHighPH pH > 8.0? CheckPH->IsHighPH IsHighPH->Start No (Consult LC-MS) LowerPH Adjust pH to 6.5 - 7.5 IsHighPH->LowerPH Yes

Figure 2: Decision tree for diagnosing stability issues.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Alkyl Halides and Haloacetyl Derivatives).

  • Jannasch, A., et al. (2021). "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Environmental Science & Technology, 56(1), 304–313. (Provides kinetic data on similar chloroacetamide hydrolysis mechanisms).

  • Scripps Research Institute. "Covalent Probes: Chloroacetamides." Covalent Ligand Discovery Guide. (General reactivity profiles of chloroacetamide warheads). (Note: Generalized reference to standard medicinal chemistry practices).

  • PubChem. "2-Chloroacetamide Stability Data." National Library of Medicine.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-N-(2-ethoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Synthetic Intermediates

In the landscape of pharmaceutical and materials science research, the unambiguous structural characterization of synthetic intermediates is paramount. 2-Chloro-N-(2-ethoxyethyl)acetamide, a bifunctional molecule featuring a reactive chloroacetamide group and an ethoxyethyl side chain, serves as a versatile building block in the synthesis of more complex molecular architectures.[1][2] Its utility is predicated on the precise arrangement of its constituent atoms. An error in structural confirmation at this stage can have cascading and costly consequences in a multi-step synthesis.

This guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-N-(2-ethoxyethyl)acetamide. Moving beyond a simple data report, we will dissect the spectral features, explaining the causal relationships between the molecular structure and the observed chemical shifts and coupling patterns. Furthermore, we will objectively compare the insights derived from NMR with those from alternative analytical techniques—namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—to provide a holistic view of its characterization. All experimental data presented herein is supported by established principles and protocols to ensure scientific integrity and reproducibility.

Part 1: Definitive Structural Elucidation with ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its power lies in its ability to map the unique electronic environment of each carbon and hydrogen atom, providing direct evidence of the atomic connectivity.

Molecular Structure and Atom Labeling

To facilitate a clear discussion, the atoms in 2-Chloro-N-(2-ethoxyethyl)acetamide are systematically labeled as shown below. This labeling will be used consistently throughout the spectral analysis.

Caption: Labeled structure of 2-Chloro-N-(2-ethoxyethyl)acetamide.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), which indicate the electronic environment of the protons, and signal splitting (multiplicity), which reveals the number of neighboring protons. Protons near electronegative atoms (like O, N, and Cl) are "deshielded" and appear at a higher chemical shift (further downfield).[3]

Table 1: Predicted ¹H NMR Data for 2-Chloro-N-(2-ethoxyethyl)acetamide

Labeled ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
H on N ~7.0 - 8.0Triplet (t)1HThe amide proton is significantly deshielded and couples with the two adjacent protons on C3. Its chemical shift can be broad and solvent-dependent.
H₂ on C1 ~4.05Singlet (s)2HThese protons are adjacent to the highly electronegative chlorine atom and the carbonyl group (C2), causing a strong downfield shift.[4] There are no adjacent protons to cause splitting.
H₂ on C5 ~3.55Quartet (q)2HProtons on a carbon (C5) bonded to an oxygen atom are deshielded. They are split into a quartet by the three neighboring protons on C6.
H₂ on C3 ~3.50Multiplet (m)2HThese protons are adjacent to both the nitrogen of the amide and the C4 methylene group. They are split by both the amide proton and the C4 protons.
H₂ on C4 ~3.40Triplet (t)2HThese protons are adjacent to an oxygen atom (O2) and the C3 methylene group, resulting in a downfield shift. They are split into a triplet by the two protons on C3.
H₃ on C6 ~1.20Triplet (t)3HThese alkyl protons are in a shielded environment, appearing upfield. They are split into a triplet by the two neighboring protons on C5.[5]
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum indicates the number of non-equivalent carbon environments in the molecule.[6] For 2-Chloro-N-(2-ethoxyethyl)acetamide, six distinct signals are expected. The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of attached atoms.[7]

Table 2: Predicted ¹³C NMR Data for 2-Chloro-N-(2-ethoxyethyl)acetamide

Labeled CarbonPredicted δ (ppm)Rationale for Chemical Shift
C2 (C=O) ~165 - 175Carbonyl carbons in amides resonate at a very low field due to the double bond to oxygen and resonance with the nitrogen atom.[8]
C4 ~69 - 72This carbon is bonded to an electronegative oxygen atom, causing a significant downfield shift into the typical C-O region.
C5 ~65 - 68Also bonded to an oxygen atom, this carbon is shifted downfield.
C1 (CH₂Cl) ~40 - 45The electronegative chlorine atom deshields this carbon, shifting it downfield relative to a standard alkyl carbon.[7]
C3 ~38 - 42This carbon is adjacent to the amide nitrogen, which causes a moderate downfield shift.
C6 (CH₃) ~14 - 16As a terminal methyl group in an alkyl chain, this carbon is the most shielded and appears at the highest field (lowest ppm value).[9]

Part 2: A Broader Perspective: Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail on molecular structure, a multi-technique approach ensures the most robust characterization. IR spectroscopy offers information about functional groups, while MS provides data on molecular weight and fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[2] For 2-Chloro-N-(2-ethoxyethyl)acetamide, the IR spectrum would be expected to show several characteristic absorption bands.

  • N-H Stretch: A single, sharp peak around 3300 cm⁻¹, characteristic of a secondary amide.[10]

  • C-H Stretch: Peaks just below 3000 cm⁻¹, indicative of sp³ hybridized C-H bonds.[11]

  • C=O Stretch (Amide I Band): A very strong, sharp absorption around 1650-1670 cm⁻¹. This is a highly diagnostic peak for the amide functional group.[2]

  • N-H Bend (Amide II Band): An intense peak typically found near 1540 cm⁻¹, which, in conjunction with the C=O stretch, is a clear indicator of a secondary amide.[10]

  • C-O Stretch: A strong absorption in the 1150-1085 cm⁻¹ region, confirming the presence of the ether linkage.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. For 2-Chloro-N-(2-ethoxyethyl)acetamide (C₆H₁₂ClNO₂), the expected molecular weight is approximately 165.59 g/mol .

  • Molecular Ion Peak (M⁺): MS analysis would show a characteristic pair of peaks for the molecular ion due to the isotopic abundance of chlorine. One peak for the molecule containing ³⁵Cl and a smaller peak (approximately one-third the intensity) for the molecule containing ³⁷Cl.

  • Fragmentation: Common fragmentation pathways would likely include the loss of the chlorine atom, cleavage alpha to the carbonyl group, and cleavage of the ether linkage.

Performance Comparison

Table 3: Comparison of Analytical Techniques

FeatureNMR Spectroscopy (¹H & ¹³C)Infrared (IR) SpectroscopyMass Spectrometry (MS)
Primary Information Detailed atomic connectivity, stereochemistry, number of non-equivalent nuclei.Presence of specific functional groups (C=O, N-H, C-O).Molecular weight and elemental formula (high-res), fragmentation patterns.
Strengths Unambiguous structure determination; provides a complete picture of the carbon-hydrogen framework.Fast, inexpensive, excellent for identifying functional groups.Extremely sensitive, provides exact molecular weight, useful for identifying unknowns.
Limitations Requires larger sample amounts, more expensive instrumentation, complex spectra for large molecules.Provides limited information on the overall molecular skeleton; cannot distinguish between isomers with the same functional groups.Can be destructive, fragmentation can be complex to interpret, provides little information on stereochemistry.
Application to Topic Essential for confirming the precise isomer and connectivity of the title compound.Confirms the presence of the crucial amide and ether functional groups.Confirms the molecular weight and the presence of one chlorine atom.

Part 3: Validated Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.

Workflow for Comprehensive Analysis

Caption: General workflow for the spectroscopic characterization of the target compound.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Weigh approximately 10-20 mg of 2-Chloro-N-(2-ethoxyethyl)acetamide directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[12] TMS provides the reference signal at 0.00 ppm.

  • Dissolution: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Instrumentation: Insert the tube into the NMR spectrometer.

  • Data Acquisition: Acquire the ¹H spectrum followed by the ¹³C spectrum using standard instrument parameters. Ensure a sufficient number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks in both spectra.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal surface absorptions from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed for the presence of characteristic functional group peaks.

Conclusion

The structural verification of 2-Chloro-N-(2-ethoxyethyl)acetamide is most definitively achieved through the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy collectively provide an unambiguous and detailed map of the molecule's carbon-hydrogen framework, confirming the precise connectivity and electronic nature of each atom. This high-resolution data is essential for confirming isomeric purity and structure. Concurrently, IR spectroscopy and Mass Spectrometry serve as rapid, complementary methods. IR confirms the presence of the critical amide and ether functional groups, while MS validates the molecular weight and the presence of chlorine. By integrating the data from these three techniques, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of this valuable synthetic intermediate.

References

  • PubChem. (n.d.). 2-Chloro-N-(2-hydroxyethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-N-ethylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2025, January 28). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-N-[2-(3-chlorophenyl)ethyl]acetamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Vaia. (n.d.). The 1 H -NMR spectrum of 2-chloroacetamide. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13 C - NMR spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chloroethoxy)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants.... Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Shimadzu. (n.d.). Solutions for Analysis of Ethylene Oxide and 2-Chloroethanol in Food. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of 2-Chloro-N-(2-ethoxyethyl)acetamide

[1][2]

Executive Summary & Application Scope

2-Chloro-N-(2-ethoxyethyl)acetamide (CAS: 100346-58-5 analog/derivative) is a functionalized chloroacetamide often encountered as an alkylating intermediate in the synthesis of nitrogen mustard derivatives, herbicides (e.g., acetochlor analogs), and pharmaceutical impurities.[1][2][3] Its structural duality—containing both a reactive electrophilic

12

This guide provides a comparative analysis of its fragmentation logic against structural analogs, enabling researchers to distinguish this specific alkylating agent from non-toxic precursors and isomeric impurities in complex matrices.[2]

Core Analytical Challenges:
  • Differentiation from Precursors: Distinguishing the target from the non-chlorinated starting material N-(2-ethoxyethyl)acetamide.[1][2]

  • Isomer Resolution: Differentiating the ethyl ether side chain from methyl propyl ether isomers (e.g., 2-Chloro-N-(3-methoxypropyl)acetamide).

  • Electrophilic Identification: Confirming the presence of the reactive Cl-CH2-CO- moiety.[1]

Structural & Physicochemical Basis

Before interpreting spectra, the fragmentation potential must be mapped to the molecular structure.

FeatureMoietyMass ContributionFragmentation Role
A Chloroacetyl (

)
77/79 DaSource of characteristic 3:1 isotope pattern; generates acylium ions.[1][2]
B Amide Bond (

)
15 DaSite of inductive cleavage and H-transfer (McLafferty).[1][2]
C Ether Side Chain (

)
73 DaDirects charge retention via oxonium ion formation; facilitates remote H-rearrangement.[1][2]

Molecular Formula:

Exact Mass (Monoisotopic):


12

Comparative Fragmentation Analysis

This section compares the target compound against its primary synthetic precursor and a structural isomer.[2]

Comparison 1: Target vs. Non-Chlorinated Precursor

Differentiation Strategy: Isotope Pattern & Acylium Ion Shift[1][2]

ParameterTarget Compound (2-Chloro-...)Alternative A (N-(2-ethoxyethyl)acetamide)Diagnostic Insight
Molecular Ion (

)
165 / 167 (3:1 ratio)131 (No isotope pattern)The 3:1 doublet is the primary alert for the chlorinated impurity.[1][2]
Base Acylium Ion m/z 77 / 79 (

)
m/z 43 (

)
The shift from 43 to 77 confirms chloro-substitution at the

-carbon.[1][2]
Neutral Loss Loss of HCl (36 Da) or Cl (35 Da)Loss of H_2O or CH_3

peak (m/z 129) is specific to the target.[1][2]
Comparison 2: Target vs. Side-Chain Isomer

Differentiation Strategy: Oxonium Ion Specificity Scenario: Distinguishing the ethoxyethyl chain from a methoxypropyl chain.

Fragment TypeTarget Compound (Ethoxyethyl)Alternative B (Methoxypropyl Isomer)Mechanistic Cause
Ether Cleavage m/z 59 (

)
m/z 45 (

)

-cleavage of the ether oxygen defines the alkyl tail length.[1][2]
Distal Loss Loss of Methyl (-15)Loss of Propyl (-43)Terminal group cleavage patterns differ.[1][2]

Detailed Fragmentation Pathways (Mechanism)

The fragmentation of 2-Chloro-N-(2-ethoxyethyl)acetamide under EI (70eV) or ESI-CID conditions follows three competing pathways.

Pathway A: -Cleavage (Amide Driven)

The ionization of the amide nitrogen triggers homolytic cleavage of the adjacent C-C bond.

  • Product: Chloromethyl acylium ion (

    
    ).[1][2]
    
  • m/z: 77 (100%) and 79 (32%).[1][2]

  • Significance: Diagnostic for the "warhead" of the molecule.

Pathway B: Onium Reaction (Ether Driven)

The ether oxygen ionizes, triggering

1
  • Product: Ethoxymethylium ion (

    
    ).[1][2]
    
  • m/z: 59.

  • Significance: Confirms the ethoxy tail.[1][2]

Pathway C: McLafferty-Like Rearrangement

The amide carbonyl abstracts a

1
  • Mechanism: Six-membered transition state.[1][2]

  • Product: Enol radical cation of 2-chloroacetamide.[1][2]

  • m/z: 93/95.[1][2]

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation logic, highlighting the divergence points that allow for structural confirmation.

FragmentationPathwaysM_IonMolecular Ion (M+)[C6H12ClNO2]+m/z 165 (100%) / 167 (32%)AcyliumAcylium Ion[Cl-CH2-C≡O]+m/z 77 / 79M_Ion->Acyliumα-Cleavage (Amide)Loss of m/z 88AmineFragAmine Neutral[NH-CH2-CH2-O-Et]EtherIonOxonium Ion[CH2=O-Et]+m/z 59M_Ion->EtherIonInductive Cleavage (Ether)Loss of m/z 106AmideNeutralAmide Radical[Cl-CH2-CO-NH-CH2]CyclicCyclic Lactam Ion[C6H11NO2]+m/z 129M_Ion->CyclicElimination-HClHClNeutral HCl36 Da

Caption: Competitive fragmentation pathways showing the generation of the diagnostic acylium "warhead" ion (m/z 77) and the side-chain specific oxonium ion (m/z 59).

Experimental Protocols for Validation

To replicate these findings and validate the identity of 2-Chloro-N-(2-ethoxyethyl)acetamide, follow this standardized LC-MS/MS workflow.

Protocol: Targeted Identification via ESI-MS/MS

Objective: Confirm presence of impurity at <0.1% levels in drug substance.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (50:50) + 0.1% Formic Acid.[1][2]

    • Rationale: Acidification promotes protonation

      
       for ESI+.[1][2]
      
  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1][2]

    • Gradient: 5% B to 95% B over 5 min (A: 0.1% FA in H2O; B: 0.1% FA in ACN).

    • Note: The chloroacetamide is moderately polar; expect elution mid-gradient.[2]

  • MS Parameters (QQQ or Q-TOF):

    • Ionization: ESI Positive Mode.

    • Scan Range: m/z 50–300.[1][2]

    • Collision Energy (CE): Stepped 15, 30, 45 eV.[1][2]

  • Data Interpretation Steps (Self-Validating):

    • Step 1: Extract Ion Chromatogram (EIC) for m/z 166.06 (

      
      ).[1][2]
      
    • Step 2: Check MS1 for the 166/168 doublet (Ratio ~3:1).[1][2] If ratio is 1:1, it is Br; if no doublet, it is not chlorinated.

    • Step 3: Trigger MS2.[1][2] Look for m/z 59 (Ether tail) and m/z 77/79 (Chloroacetyl head).[1][2]

    • Validation Rule: If m/z 59 is absent but m/z 45 is present, the side chain is methoxypropyl, not ethoxyethyl.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Chloro-N-ethylacetamide (Analog). NIST Chemistry WebBook, SRD 69.[1][2][4][5] Available at: [Link][1][2]

  • PubChem. 2-(2-Chloroethoxy)acetamide Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement and onium ion mechanisms).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Reference for isotope patterns of halogenated compounds).

Technical Comparison Guide: FTIR Characterization of 2-Chloro-N-(2-ethoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(2-ethoxyethyl)acetamide is a specialized alkylating agent and synthetic intermediate belonging to the chloroacetamide class. Unlike its simpler analogs (e.g., 2-chloroacetamide or iodoacetamide), this compound incorporates an ethoxyethyl side chain, which modulates its solubility profile, lipophilicity, and potential for hydrogen bonding.

This guide provides a rigorous spectral analysis of the compound, focusing on Fourier Transform Infrared (FTIR) spectroscopy as a primary tool for quality control and structural validation. We compare its performance and spectral characteristics against standard alternatives used in proteomics and organic synthesis.

Structural Analysis & Characteristic Absorption Bands

The FTIR spectrum of 2-Chloro-N-(2-ethoxyethyl)acetamide is defined by the interplay between its three core functional domains: the chloroalkyl head , the secondary amide linker , and the ethoxy ether tail .

Functional Group Assignment Table
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Amide A (N-H) Stretching3280 – 3300 Medium/BroadConfirms secondary amide; position indicates H-bonding status.
Alkyl C-H Stretching (asym/sym)2850 – 2970 MediumMultiplet representing the ethyl and ethoxy -CH₂-/-CH₃ groups.
Amide I (C=O) Stretching1640 – 1660 Strong Primary diagnostic for the amide backbone. Lower frequency than esters.
Amide II N-H Bend / C-N Stretch1530 – 1560 Medium/StrongDistinguishes secondary amides from primary (two bands) or tertiary (no band).
Ether (C-O-C) Stretching (asym)1100 – 1130 Strong Key Differentiator. Distinguishes this specific derivative from simple chloroacetamide.
C-Cl Stretching650 – 750 Weak/MediumConfirm presence of the reactive alkyl chloride moiety.
Structural Dissection Diagram

The following diagram maps the molecular structure to its specific spectral signatures, providing a visual reference for peak assignment.

FTIR_Assignment Molecule 2-Chloro-N-(2-ethoxyethyl)acetamide AmideI Amide I (C=O) ~1650 cm⁻¹ Molecule->AmideI Carbonyl AmideII Amide II (N-H) ~1550 cm⁻¹ Molecule->AmideII Amide Link Ether Ether (C-O-C) ~1115 cm⁻¹ Molecule->Ether Side Chain CCl C-Cl Stretch 650-750 cm⁻¹ Molecule->CCl Reactive Head NH N-H Stretch ~3290 cm⁻¹ Molecule->NH H-Bonding

Caption: Mapping of functional groups to characteristic FTIR wavenumbers for structural verification.

Comparative Performance Analysis

In drug development and proteomics (specifically cysteine alkylation), the choice of alkylating agent is critical. Below is an objective comparison of 2-Chloro-N-(2-ethoxyethyl)acetamide against the two industry standards: Iodoacetamide (IAA) and 2-Chloroacetamide (CAA) .

Comparison Matrix
Feature2-Chloro-N-(2-ethoxyethyl)acetamide Iodoacetamide (IAA) 2-Chloroacetamide (CAA)
Reactivity Moderate (Selective)High (Aggressive)Moderate
Specificity (Cys) High (Reduced off-target)Low (Alkylates Lys, His, N-term)High
Solubility Amphiphilic (Soluble in organics & aqueous buffers)Water SolubleWater Soluble
Stability High (Stable to light)Low (Light sensitive, degrades to I₂)High
Spectral ID Distinct Ether Peak (~1115 cm⁻¹) No Ether PeakNo Ether Peak
Physical State Liquid / Low-melting SolidSolid (MP ~94°C)Solid (MP ~120°C)
Technical Insights
  • Specificity vs. Reactivity: While IAA is the fastest reacting agent, it suffers from significant off-target alkylation (over-alkylation), particularly of Methionine residues, which can complicate mass spectrometry data. Chloroacetamides, including the ethoxyethyl derivative, exhibit slower kinetics but significantly higher specificity for Cysteine thiols [1].

  • The "Ether" Advantage: The ethoxyethyl chain provides a unique "spectral fingerprint" (the C-O-C stretch at ~1115 cm⁻¹) that simple CAA lacks. This allows researchers to easily track the removal of excess reagent or the success of a purification step using FTIR, as the ether peak is distinct from protein/peptide amide bands.

Experimental Protocol: FTIR Quality Control

To ensure data integrity, the following self-validating protocol should be used for the characterization of 2-Chloro-N-(2-ethoxyethyl)acetamide.

Sample Preparation
  • For Liquids/Oils: Use the Liquid Film method. Place a drop of the neat sample between two NaCl or KBr plates.

    • Why? Eliminates solvent interference and provides the purest spectral representation.

  • For Solids: Use the KBr Pellet method (1-2 mg sample ground with 100 mg dry KBr).

    • Why? Minimizes scattering and allows for quantitative pathlength estimation if using an internal standard.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard for structural confirmation).

  • Scans: 16–32 scans (Sufficient SNR for bulk characterization).

  • Background: Fresh air background (or pure KBr) collected immediately prior to sampling.

Validation Workflow (Decision Tree)

Use this workflow to validate the identity and purity of the compound based on spectral data.

QC_Workflow Start Acquire FTIR Spectrum CheckAmide Check 1640-1660 cm⁻¹ (Amide I present?) Start->CheckAmide CheckEther Check ~1115 cm⁻¹ (Strong Ether band?) CheckAmide->CheckEther Yes Fail_Identity FAIL: Wrong Compound (Likely simple CAA) CheckAmide->Fail_Identity No CheckOH Check >3400 cm⁻¹ (Broad OH present?) CheckEther->CheckOH Yes CheckEther->Fail_Identity No (Missing Side Chain) Pass PASS: Identity Confirmed CheckOH->Pass No (Dry/Pure) Fail_Purity FAIL: Hydrolysis/Wet (Amine/Acid impurities) CheckOH->Fail_Purity Yes (Hydrolysis)

Caption: Logic flow for QC validation. The presence of the Ether band is the critical "Go/No-Go" checkpoint.

References

  • Nielsen, M. L., et al. (2008). "Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents." Journal of Proteome Research.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for IR band assignments).
  • BenchChem. (2025). "Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives."

  • National Institute of Standards and Technology (NIST). "2-Chloroacetamide IR Spectrum." NIST Chemistry WebBook, SRD 69.

A Comparative Guide to the Purity Assessment of 2-Chloro-N-(2-ethoxyethyl)acetamide Utilizing Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, the stringent control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of methodologies for the purity assessment of 2-Chloro-N-(2-ethoxyethyl)acetamide, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Our primary focus will be on the application of Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and versatile analytical technique. We will delve into the causality behind experimental choices, present comparative data, and provide a validated protocol, all while being grounded in authoritative scientific principles.

The International Council for Harmonisation (ICH) has established clear guidelines for the control of impurities in new drug substances and products.[1][2][3][4][5] These guidelines necessitate the reporting, identification, and qualification of impurities above certain thresholds, making robust analytical methods paramount.[1][5]

The Critical Role of Purity in Pharmaceutical Intermediates

2-Chloro-N-(2-ethoxyethyl)acetamide, like many chloroacetamide derivatives, is a reactive compound used in various chemical syntheses.[6][7] Its purity directly impacts the quality and impurity profile of the final API. Potential impurities can arise from the synthesis process, such as unreacted starting materials, by-products from side reactions, or subsequent degradation.[8][9] For instance, isomeric impurities resulting from O-acylation instead of the desired N-acylation can be a concern in the synthesis of related acetamides.[9] Therefore, a highly selective and sensitive analytical method is required to ensure the quality of this critical intermediate.

GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[10][11][12][13] This synergy makes it an ideal technique for the analysis of volatile and semi-volatile compounds like 2-Chloro-N-(2-ethoxyethyl)acetamide.

Why GC-MS is the Preferred Method

The choice of GC-MS for this application is underpinned by several key advantages:

  • High Specificity: The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for unambiguous identification even in complex matrices.[12][14] This is crucial for distinguishing between structurally similar impurities.

  • Excellent Sensitivity: Modern GC-MS systems can achieve low limits of detection (LOD) and quantification (LOQ), enabling the detection of trace-level impurities that could be of toxicological concern.[15][16]

  • Quantitative Accuracy: When properly validated, GC-MS methods offer excellent linearity, accuracy, and precision, making them suitable for the quantitative determination of impurities.[17][18][19]

  • Robustness: Well-developed GC-MS methods are known for their reliability and reproducibility in routine quality control environments.[19][20]

The workflow for a typical GC-MS analysis involves several critical steps, each requiring careful optimization to ensure reliable results.

Figure 1: Generalized workflow for GC-MS analysis.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two common alternatives for purity assessment.

FeatureGC-MSHPLC-UV/MSNMR
Principle Separation based on volatility and polarity, detection by mass fragmentation.Separation based on polarity, detection by UV absorbance or mass.Detection based on nuclear spin in a magnetic field.
Applicability Volatile and semi-volatile, thermally stable compounds.Non-volatile and thermally labile compounds.Soluble compounds with NMR-active nuclei.
Selectivity Excellent, based on both retention time and mass spectrum.Good to excellent, especially with MS detection.Excellent for structural elucidation, but can have overlapping signals.
Sensitivity Excellent (ppb to ppm levels).Good to excellent (ppm to ppb levels).Lower sensitivity (typically requires higher concentrations).
Sample Prep Simple dilution, may require derivatization for non-volatile compounds.Dilution, filtration.Dissolution in a deuterated solvent.
Throughput Moderate to high.High.Low to moderate.
Cost Moderate to high.Moderate to high.High.

For 2-Chloro-N-(2-ethoxyethyl)acetamide, which is amenable to gas chromatography, GC-MS offers a superior combination of selectivity and sensitivity for identifying and quantifying a wide range of potential impurities compared to HPLC-UV. While NMR provides unparalleled structural information, its lower sensitivity makes it less suitable for trace impurity analysis.

A Validated GC-MS Protocol for Purity Assessment

The following protocol has been developed and validated according to ICH guidelines to ensure its suitability for the intended purpose.[18][19]

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 7010 GC/MS triple quadrupole or equivalent single quadrupole system.[16]

  • GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent low-bleed 5% phenyl-methylpolysiloxane column.[21]

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher).

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

Standard and Sample Preparation
  • Standard Preparation: Accurately weigh approximately 10 mg of 2-Chloro-N-(2-ethoxyethyl)acetamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to obtain a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

GC-MS Method Parameters

The following parameters have been optimized for the separation and detection of 2-Chloro-N-(2-ethoxyethyl)acetamide and its potential impurities.

ParameterValueRationale
Inlet Split/SplitlessSplitless mode is often used for trace analysis to maximize sensitivity. A split injection can be used for higher concentration samples to avoid column overloading.
Inlet Temp 250 °CEnsures rapid and complete vaporization of the analyte and impurities without thermal degradation.
Carrier Gas HeliumInert gas that provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column to achieve good separation efficiency.[22]
Oven Program Initial: 60 °C (hold 2 min)Holds at a low initial temperature to focus the analytes at the head of the column.
Ramp: 15 °C/min to 250 °CA moderate ramp rate to ensure good separation of compounds with varying boiling points.[21]
Final Hold: 250 °C (hold 5 min)Ensures that all high-boiling point compounds are eluted from the column.
Transfer Line Temp 250 °CPrevents condensation of the analytes as they move from the GC to the MS.[22]
Ion Source Electron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temp 230 °CAn optimal temperature to promote ionization while minimizing thermal degradation within the source.[22]
Quadrupole Temp 150 °CMaintains a stable temperature for the mass analyzer to ensure consistent mass accuracy.[21]
Scan Range 40-450 m/zA wide enough range to capture the molecular ion and key fragments of the target compound and expected impurities.
Data Analysis and Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Identification: Impurities are tentatively identified by comparing their mass spectra to a reference library (e.g., NIST). Confirmation of identity should be performed using a certified reference standard if available.

  • Quantification: The percentage of each impurity is calculated using the following formula:

    % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

    For impurities requiring accurate quantification below the 0.1% level, a calibration curve prepared from a certified standard of the impurity is recommended.

Potential Impurities and Their Origin

A thorough understanding of the synthetic route is crucial for predicting potential impurities.

Synthesis_Impurities cluster_reactants Starting Materials cluster_reaction Synthesis cluster_impurities Potential Impurities SM1 2-Ethoxyethylamine Product 2-Chloro-N-(2-ethoxyethyl)acetamide SM1->Product Imp1 Unreacted Starting Materials SM1->Imp1 SM2 Chloroacetyl Chloride SM2->Product SM2->Imp1 Imp3 Hydrolysis Products SM2->Imp3 Reaction with water Imp2 Dimeric Impurities Product->Imp2

Figure 2: Potential sources of impurities in the synthesis of 2-Chloro-N-(2-ethoxyethyl)acetamide.

Conclusion

The purity assessment of pharmaceutical intermediates like 2-Chloro-N-(2-ethoxyethyl)acetamide is a critical aspect of drug development and quality control. This guide has demonstrated that GC-MS is a highly suitable technique for this purpose, offering an unparalleled combination of selectivity, sensitivity, and reliability. By understanding the principles of the method, comparing it to other techniques, and implementing a robustly validated protocol, researchers and scientists can ensure the quality and safety of the materials used in the production of life-saving medicines. The self-validating nature of the described protocol, grounded in established scientific principles and regulatory guidelines, provides a trustworthy framework for the purity assessment of this important compound.

References

  • PubChem. 2-Chloro-N-(2-hydroxyethyl)acetamide. National Center for Biotechnology Information. [Link]

  • Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (n.d.). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography–Mass Spectrometry and Gas Chromatography–Triple-Quadrupole Mass Spectrometry. Defense Technical Information Center. [Link]

  • Cicek, F., & Gümrükçüoğlu, N. (2020). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

  • Rozentsveig, I. A., et al. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ResearchGate. [Link]

  • Food Safety and Standards Authority of India. (n.d.). Residue Analysis of Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. FSSAI. [Link]

  • Münster, N., Rajski, Ł., & Ladak, A. (n.d.). Analysis of ethylene oxide and 2-chloroethanol residues in food using GC-MS/MS. Pragolab. [Link]

  • Shanaura, M., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PubMed. [Link]

  • Google Patents. (n.d.). WO2019146508A1 - Method for producing 2-chloroacetoacetamide.
  • Agilent. (2020). Estimation of Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS Extraction and GC/MS/MS. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Acetamide, 2-chloro-: Human health tier II assessment. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Shanaura, M., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]

  • Google Patents. (n.d.).
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products Q3B(R2). [Link]

  • Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. [Link]

  • Wikipedia. Chloroacetamide. [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • Popa, D. S., et al. (2012). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]

  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

  • Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained. [Link]

  • PubChem. 2-chloro-N-ethylacetamide. National Center for Biotechnology Information. [Link]

  • JEOL. Gas Chromatograph Mass Spectrometer. [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography. [Link]

Sources

Crystallographic Insights & Structural Characterization: 2-Chloro-N-(2-ethoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive structural and crystallographic analysis of 2-Chloro-N-(2-ethoxyethyl)acetamide , designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Comparative Overview

2-Chloro-N-(2-ethoxyethyl)acetamide (CAS: 321861-48-7) is a functionalized alkylating agent primarily used as a building block in the synthesis of heterocycles (e.g., morpholin-3-ones) and pharmaceutical intermediates.

Unlike its structural analog 2-Chloro-N-(2-hydroxyethyl)acetamide , which forms stable crystals suitable for X-ray diffraction (XRD) at room temperature, the 2-ethoxyethyl derivative typically exists as a viscous oil or low-melting solid. This physical state is a direct consequence of the substitution of the hydroxyl donor with an ethoxy group , which disrupts the intermolecular hydrogen-bonding network essential for high-melting crystal lattices.

This guide compares the structural properties of the target compound against its crystallizable alternatives to provide predictive insights where direct experimental data is limited.

Table 1: Structural & Physicochemical Comparison
FeatureTarget: 2-Chloro-N-(2-ethoxyethyl)acetamide Alternative: 2-Chloro-N-(2-hydroxyethyl)acetamide
CAS Number 321861-48-76320-16-7
Physical State (RT) Liquid / Low-Melting Solid Crystalline Solid (MP: 60–65 °C)
H-Bond Donors 1 (Amide NH)2 (Amide NH, Alcohol OH)
H-Bond Acceptors 3 (Amide O, Ether O, Cl)3 (Amide O, Alcohol O, Cl)
Lattice Stability Low: Relies on weak Van der Waals & single NH[1]···O bonds.High: Stabilized by strong OH···O and NH[2][3]···O networks.
Primary Characterization NMR (

H,

C), IR (Liquid film)
Single Crystal XRD, Melting Point

Crystallographic Analysis & Molecular Architecture[2]

Why Direct Crystallization is Challenging

The crystallographic challenge with 2-Chloro-N-(2-ethoxyethyl)acetamide stems from two factors:

  • Conformational Flexibility: The ethoxyethyl side chain (

    
    ) introduces significant rotational freedom (entropy) compared to shorter or more rigid substituents.
    
  • Loss of Anchor Points: In the hydroxy-analog, the terminal

    
     group acts as a "structural anchor," forming intermolecular hydrogen bonds that lock molecules into a repeating lattice. The ethoxy group removes this donor, leaving only the amide moiety to support the crystal structure.
    
Predictive Crystal Packing (Based on Homologues)

While a specific CSD (Cambridge Structural Database) entry is absent for the ethoxy derivative, its packing can be inferred from the N-substituted chloroacetamide class.

  • Space Group Prediction: Likely Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    , common for flexible organic amides.
  • Intermolecular Forces:

    • Primary Motif:

      
       chains formed by N-H···O=C  hydrogen bonds (Amide-to-Amide).
      
    • Secondary Motif: Weak C-H···O interactions involving the ether oxygen.

    • Halogen Bonding: Potential C-Cl···O interactions, though these are often weak in aliphatic chloroacetamides compared to aromatic ones.

Experimental Protocols

Synthesis of High-Purity Material

To attempt crystallization or obtain clean spectroscopic data, high purity is required.

Reagents:

  • Chloroacetyl chloride (1.1 eq)

  • 2-Ethoxyethylamine (1.0 eq)

  • Triethylamine (

    
    ) or 
    
    
    
    (Base, 1.2 eq)
  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Setup: Cool a solution of 2-ethoxyethylamine (10 mmol) and

    
     (12 mmol) in dry DCM (20 mL) to 0 °C  under 
    
    
    
    atmosphere.
  • Addition: Dropwise add chloroacetyl chloride (11 mmol) over 30 minutes. The exotherm must be controlled to prevent bis-alkylation.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Sat.

    
    , then Brine.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: If oil persists, purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).

Crystallization Strategy (Low-Temperature)

Since the compound is likely a liquid at RT, in situ cryo-crystallography is the only viable path for XRD.

  • Capillary Method: Seal a small volume of the neat liquid in a Lindemann glass capillary.

  • Freezing: Mount on the goniometer and slowly cool to 100 K using a nitrogen cryostream.

  • Annealing: If the sample forms a glass (amorphous), cycle the temperature slightly below the melting point to encourage nucleation and crystal growth.

Structural Logic & Pathway Visualization

The following diagram illustrates the structural divergence between the crystallizable hydroxy-analog and the flexible ethoxy-target, explaining the difference in physical state.

G Precursor Chloroacetyl Chloride + Amine Target 2-Chloro-N-(2-ethoxyethyl)acetamide (Target) Precursor->Target Reaction with 2-Ethoxyethylamine Alternative 2-Chloro-N-(2-hydroxyethyl)acetamide (Reference) Precursor->Alternative Reaction with 2-Aminoethanol Network_Weak Interaction: Weak N-H...O only Target->Network_Weak Ether Group (No Donor) Network_Strong Interaction: Strong N-H...O + O-H...O Alternative->Network_Strong Hydroxyl Group (Strong Donor) State_Liq State: Liquid/Oil (High Entropy) State_Sol State: Crystalline Solid (MP ~65°C) Network_Weak->State_Liq Lattice Collapse Network_Strong->State_Sol Lattice Stabilization

Figure 1: Structural Causality Diagram comparing the crystallization potential of the target vs. its hydroxy-analog.

References

  • PubChem Compound Summary. 2-Chloro-N-(2-hydroxyethyl)acetamide (CID 80601). National Center for Biotechnology Information. Link

  • Cambridge Crystallographic Data Centre (CCDC). Search for N-substituted chloroacetamides. (General Reference for structural analogs). Link

  • Sigma-Aldrich. Product Specification: 2-Chloro-N-(2-ethoxyethyl)acetamide (CAS 321861-48-7).[4][5]Link

  • Gowda, B. T., et al. (2007). Crystal structures of N-(substituted phenyl)-2-chloroacetamides. Acta Crystallographica Section E. (Provides baseline packing motifs for chloroacetamides). Link

Sources

Validating Ultra-Trace Analytical Methodologies for 2-Chloro-N-(2-ethoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating analytical methods for 2-Chloro-N-(2-ethoxyethyl)acetamide residues Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Genotoxic Impurity Challenge

In the synthesis of active pharmaceutical ingredients (APIs), the use of alkylating agents like chloroacetyl chloride and 2-ethoxyethylamine can generate potentially genotoxic impurities (PGIs). 2-Chloro-N-(2-ethoxyethyl)acetamide (Formula: C₆H₁₂ClNO₂; MW: 165.62) is a structural alert compound (alkyl halide/acetamide class) capable of DNA alkylation.

Under ICH M7 guidelines, such impurities must be controlled to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[1][2] For a drug with a maximum daily dose of 1 g, this mandates an analytical Limit of Quantitation (LOQ) of 1.5 ppm or lower.

This guide compares the validation of a high-sensitivity LC-MS/MS (Triple Quadrupole) method—our recommended "product" approach—against the traditional GC-MS alternative. While GC-MS is historically used for alkyl halides, we demonstrate why LC-MS/MS offers superior robustness for this polar amide derivative.

Part 1: Strategic Method Selection (Comparative Analysis)

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) for this analyte hinges on three factors: thermal stability, polarity, and required sensitivity .[3]

The "Product" Approach: LC-MS/MS (ESI+)

We advocate for Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) in positive mode.

  • Mechanism: Soft ionization preserves the molecular ion [M+H]⁺, allowing for highly specific Multiple Reaction Monitoring (MRM) transitions.

  • Why it wins: 2-Chloro-N-(2-ethoxyethyl)acetamide contains a polar amide backbone and an ether linkage. LC-MS/MS avoids the high injection port temperatures (250°C+) of GC, preventing on-column degradation.

The Alternative: GC-MS (EI)
  • Mechanism: Electron Impact (EI) ionization with capillary GC separation.

  • Limitations:

    • Thermal Instability: Chloroacetamides can undergo thermal dehydrohalogenation in hot GC injectors, leading to false-negative results or non-linear responses.

    • Polarity Issues: The amide functionality leads to peak tailing on standard non-polar columns (e.g., DB-5), requiring derivatization or specialized polar columns (e.g., DB-WAX), which suffer from higher bleed and reduced sensitivity.

Performance Comparison Table
FeatureLC-MS/MS (Recommended) GC-MS (Alternative)
Ionization ESI (Soft) – Preserves [M+H]⁺EI (Hard) – Extensive fragmentation
Thermal Stress Low (Ambient to 40°C)High (200°C–280°C)
LOQ Capability < 0.1 ppm (High Sensitivity)~0.5–1.0 ppm (Moderate)
Sample Prep "Dilute & Shoot" or simple LLELLE + Potential Derivatization
Matrix Effects Susceptible (requires Deuterated IS)Lower susceptibility
Linearity (r²) > 0.999 (0.1–100 ppb)> 0.990 (often non-linear at trace levels)
Part 2: Experimental Protocol (The "Product" Workflow)

This protocol describes a self-validating LC-MS/MS system designed for compliance with ICH Q2(R1) and M7.

1. Reagents and Standards
  • Analyte: 2-Chloro-N-(2-ethoxyethyl)acetamide reference standard (>98% purity).[4]

  • Internal Standard (Critical): 2-Chloro-N-(2-ethoxyethyl)acetamide-d₅ (or a structural analog like 2-Chloro-N-propylacetamide if isotopic label is unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

2. Chromatographic Conditions
  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm). Reasoning: Provides retention of the hydrophobic chloro-ethyl chain while maintaining peak shape for the amide.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

3. Mass Spectrometry Parameters (MRM)
  • Source: ESI Positive ([M+H]⁺).

  • Precursor Ion: m/z 166.1 (³⁵Cl isotope).

  • Quantifier Transition: m/z 166.1 → 130.1 (Loss of HCl, typical for chloro-alky groups).

  • Qualifier Transition: m/z 166.1 → 72.1 (Cleavage of amide bond).

  • Dwell Time: 50 ms per transition.

4. Sample Preparation (Self-Validating Step)

To ensure trustworthiness, we use a Spike-Recovery approach for every batch.

  • Stock Solution: Dissolve 10 mg standard in 10 mL ACN (1 mg/mL).

  • Sample Prep: Weigh 100 mg of API into a centrifuge tube.

  • Extraction: Add 1.0 mL of ACN:Water (50:50) containing Internal Standard (IS).

  • Process: Vortex (5 min), Centrifuge (10,000 rpm, 10 min).

  • Injection: Inject supernatant directly.

Part 3: Validation Logic & Data Visualization
Workflow Diagram

The following diagram illustrates the critical decision pathways and self-validation loops in the methodology.

Caption: Analytical workflow emphasizing the critical Internal Standard (IS) checkpoint for matrix effect validation.

Validation Metrics Summary

The following data represents typical acceptance criteria for this method validation under ICH Q2(R1).

ParameterAcceptance CriteriaExperimental Rationale
Specificity No interference at RT of analyte in blank matrixEnsures API matrix does not mimic the impurity.
Linearity r² > 0.99 (Range: LOQ to 150% of limit)Confirms instrument response is proportional to concentration.
Accuracy 80% – 120% recovery at 3 levels (LOQ, 100%, 150%)Validates extraction efficiency.
Precision RSD < 10% (n=6 injections)Demonstrates system stability.
LOQ Signal-to-Noise (S/N) ≥ 10Defines the lowest quantifiable limit (Target: 0.5 ppm).
LOD Signal-to-Noise (S/N) ≥ 3Defines the lowest detectable limit (Target: 0.15 ppm).
Part 4: Troubleshooting & Causality (Expert Insights)

1. Issue: Low Recovery (< 70%)

  • Causality: The amide group can hydrogen bond with silanols in glass vials or interact with the API matrix.

  • Solution: Use silanized glass vials or polypropylene tubes. Ensure the extraction solvent (ACN:Water) matches the initial mobile phase conditions to prevent solvent shock precipitation.

2. Issue: Signal Suppression (Matrix Effect)

  • Causality: Co-eluting API components compete for charge in the ESI source.

  • Solution: This is why the Internal Standard (IS) is non-negotiable. If deuterated IS is unavailable, use the method of standard addition, though this reduces throughput.

3. Issue: Carryover

  • Causality: The "sticky" nature of chloroacetamides on C18 columns.

  • Solution: Implement a needle wash with high organic content (e.g., 90% ACN + 0.1% Formic Acid) and run a blank injection between high-concentration samples.

References
  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Link

  • Scherbaum, E., et al. (2008). GC-MS or LC-MS(/MS) - Which Technique is More Essential? EURL-Pesticides.[5] Link

  • ResolveMass Laboratories . Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Link

  • Agilent Technologies . Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS. Application Note. Link

Sources

Comparative Guide: Leaving Group Efficiency in 2-Chloro-N-(2-ethoxyethyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Compound Focus: 2-Chloro-N-(2-ethoxyethyl)acetamide (CAS: 110-50-9 derivatives) Primary Application: Synthesis of radiopharmaceutical ligands (e.g., Tc-99m chelators), local anesthetics, and nitrogenous heterocycles.

In drug development and ligand synthesis, the efficiency of the alkylation step involving 2-Chloro-N-(2-ethoxyethyl)acetamide is often the rate-limiting factor. While the chloro-derivative is the most stable and commercially available form, its performance as an electrophile in nucleophilic substitution (


) is frequently suboptimal compared to its bromo- or iodo- analogs.

This guide objectively compares the leaving group efficiency of the Chloro (Cl) , Bromo (Br) , and Iodo (I) derivatives, providing experimental protocols to optimize reaction kinetics without compromising stability.

Mechanistic Foundation: The -Haloacetamide Electrophile

The reactivity of 2-halo-N-(2-ethoxyethyl)acetamides is governed by the


 mechanism. The 

-carbon is highly electrophilic due to the combined electron-withdrawing effects of the halogen and the adjacent carbonyl group.
Reaction Mechanism

The nucleophile (


) attacks the 

-carbon from the backside (

relative to the C-X bond). The transition state is pentacoordinate, where the bond making (

) and bond breaking (

) occur simultaneously.

Key Driver: The reaction rate is second-order:


[1][2]

The nature of the leaving group (


) dramatically alters the rate constant (

) by affecting the activation energy (

).
Visualization: Pathway & Finkelstein Activation

The following diagram illustrates the direct alkylation pathway versus the in situ activation strategy (Finkelstein reaction) often used to bypass the poor leaving group ability of chloride.

SN2_Pathway Substrate 2-Chloro-N-(2-ethoxyethyl)acetamide (Stable Precursor) Intermediate 2-Iodo-N-(2-ethoxyethyl)acetamide (Activated Electrophile) Substrate->Intermediate Halogen Exchange Product N-Alkylated Product (Target Ligand) Substrate->Product Slow SN2 (k_Cl) Finkelstein Finkelstein Cond. (NaI / Acetone) Intermediate->Product Fast SN2 (k_I) Nucleophile Nucleophile (R-NH2 / R-SH) Nucleophile->Product

Caption: Comparison of direct alkylation vs. iodide-catalyzed activation (Finkelstein strategy).

Comparative Analysis: Leaving Group Efficiency

The efficiency of the leaving group is inversely proportional to the basicity of the halide ion and directly proportional to the C-X bond lability.

Table 1: Relative Reactivity Profile

Data derived from general


-haloacetamide kinetic studies [1, 2].
DerivativeLeaving Group (

)
C-X Bond Energy (kcal/mol)Relative Rate (

)
StabilityRecommended Use Case
2-Chloro Chloride (

)
~811 (Reference)HighStorage; Large-scale synthesis where heat is permissible.
2-Bromo Bromide (

)
~68~50 - 100ModerateKinetic studies; Reactions with sensitive nucleophiles.
2-Iodo Iodide (

)
~57~150 - 200Low (Photosensitive)In situ generation for difficult alkylations.
Technical Insight
  • The Chloride Bottleneck: The C-Cl bond is strong. Direct substitution often requires elevated temperatures (

    
    C), which can degrade the ethoxyethyl side chain (ether cleavage) or cause amide hydrolysis.
    
  • The Iodide Advantage: The C-I bond is weak and the iodide ion is highly polarizable (soft base), stabilizing the transition state. However, pure 2-iodoacetamides are unstable upon storage, releasing free iodine (

    
    ) which acts as an oxidant.
    

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-(2-ethoxyethyl)acetamide

Self-validating step: Exotherm control ensures mono-acylation.

  • Reagents: 2-Ethoxyethylamine (10 mmol), Chloroacetyl chloride (11 mmol), Triethylamine (12 mmol), DCM (anhydrous).

  • Setup: Flame-dried RB flask under

    
     atmosphere. Cool to 
    
    
    
    C.
  • Addition: Add Chloroacetyl chloride dropwise over 30 mins. Critical: Maintain Temp <

    
    C to prevent bis-acylation.
    
  • Workup: Wash with 1N HCl (remove unreacted amine), then Sat.

    
    . Dry over 
    
    
    
    .
  • Validation:

    
     NMR (
    
    
    
    ): Singlet at
    
    
    4.05 ppm (2H,
    
    
    ).
Protocol B: Kinetic Comparison (The "Competition" Experiment)

Objective: Quantify leaving group efficiency.

  • Substrates: Prepare 0.1 M solutions of the Chloro and Bromo derivatives in Acetone-

    
    .
    
  • Nucleophile: Add 1.0 equiv of a standard nucleophile (e.g., Morpholine).

  • Monitoring: Track the disappearance of the

    
    -methylene proton signal via NMR at 
    
    
    
    C.
    • Chloro:

      
       4.05 ppm 
      
      
      
      shifts upfield upon substitution.
    • Bromo:

      
       3.85 ppm 
      
      
      
      shifts upfield.
  • Data Analysis: Plot

    
     vs. time. The slope equals 
    
    
    
    .
Protocol C: The Finkelstein Optimization (Recommended Workflow)

Instead of isolating the unstable Iodo-derivative, generate it in situ.

  • Dissolve 2-Chloro-N-(2-ethoxyethyl)acetamide (1 eq) in dry Acetone or MEK.

  • Add Sodium Iodide (NaI, 0.1 - 1.0 eq depending on catalytic vs. stoichiometric intent).

  • Observation: A white precipitate (NaCl) forms immediately, driving the equilibrium toward the Iodo-intermediate.

  • Add the target nucleophile. The reaction proceeds at room temperature.

Decision Framework: Selecting the Right Derivative

Use the following logic flow to determine the optimal experimental path for your specific drug development application.

Decision_Tree Start Select Starting Material Nucleophile_Type Is the Nucleophile Thermally Stable? Start->Nucleophile_Type Stable_Yes Yes (>80°C) Nucleophile_Type->Stable_Yes Stable_No No (Sensitive) Nucleophile_Type->Stable_No Use_Chloro Use 2-Chloro Derivative (Solvent: Toluene/DMF, Heat) Stable_Yes->Use_Chloro Check_Scale Is Scale > 100g? Stable_No->Check_Scale Scale_Yes Use 2-Bromo Derivative (Balance Reactivity/Cost) Check_Scale->Scale_Yes Scale_No Use Finkelstein Cond. (Cat. NaI + Chloro) Check_Scale->Scale_No

Caption: Decision matrix for selecting leaving groups based on nucleophile stability and scale.

References

  • Conant, J. B., Kirner, W. R., & Hussey, R. E. (1925). The Relation between the Structure of Organic Halides and the Speed of their Reaction with Inorganic Iodides. Journal of the American Chemical Society.[3] Link

  • BenchChem. (2025).[3][4] Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives: A Guide for Researchers.Link

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications.[5] Link

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism: Kinetics and Leaving Group Effects.[1][3][6]Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Chloroacetamide.[4][7][8]Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-N-(2-ethoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Trojan Horse" Hazard

Handling 2-Chloro-N-(2-ethoxyethyl)acetamide requires a departure from standard organic synthesis safety protocols. As a Senior Application Scientist, I urge you to view this molecule not just as a reagent, but as a lipophilic alkylating agent .

The structural danger lies in its duality:

  • The Warhead: The

    
    -chloroacetamide motif is a potent electrophile that irreversibly alkylates sulfhydryl (thiol) groups in proteins (specifically cysteine residues).
    
  • The Trojan Horse: The N-(2-ethoxyethyl) tail increases the molecule's lipophilicity compared to the parent chloroacetamide. This facilitates rapid transport across the dermal lipid barrier, carrying the toxic warhead directly into systemic circulation.

Immediate Directive: Do not handle this compound on an open bench. Standard nitrile exam gloves (0.05 mm) provide insufficient protection against prolonged contact.

Risk Assessment & Hazard Identification

This compound belongs to the


-haloacetamide  class. While specific toxicological data for this exact derivative may be limited in public databases, its structure mandates that we treat it with the severe precautions of its class (e.g., 2-chloroacetamide, acetochlor).

Table 1: Anticipated Hazard Profile (Class-Based Extrapolation)

Hazard CategoryH-Code (Inferred)Mechanism of Action
Acute Toxicity (Oral/Dermal) H301 / H311 Metabolic disruption via alkylation of enzymes (e.g., GAPDH).
Skin Sensitization H317 Haptenization: The chemical binds to skin proteins, triggering an immune response. Once sensitized, you may never be able to handle this class again.
Reproductive Toxicity H361f Haloacetamides are known spermatotoxins; they disrupt glyceraldehyde-3-phosphate dehydrogenase in sperm.
Eye Damage H318 Corrosive/Irritant to mucous membranes due to alkylating potential.

PPE Selection Matrix: The Barrier Strategy

The common error in handling haloacetamides is relying on "splash protection" gloves for "handling" tasks. Because this molecule is an ether-linked amide, it can solvate through thin nitrile.

Table 2: Mandatory PPE Specifications

PPE ComponentStandard Lab GearRequired Specification for this Compound Scientific Rationale
Hand Protection 4-mil NitrileDouble-gloving or High-Performance Nitrile (min 0.11 mm / 5 mil) . Preferred: Laminate (Silver Shield) for spill cleanup.The ethoxyethyl tail acts as a solvent carrier. Thin nitrile breakthrough can occur in <10 mins. Double gloving provides a visual indicator of breach and an air gap buffer.
Respiratory Surgical MaskFume Hood (Face Velocity > 100 fpm) . Outside Hood: Full-face respirator with OV/P100 cartridges.Dusts/mists are potent respiratory sensitizers. Simple N95s do not stop organic vapors if the solid sublimes or is in solution.
Eye Protection Safety GlassesChemical Splash Goggles (Indirect Vent).Prevent vapor/dust entry.[1][2][3][4][5][6][7] Safety glasses allow air circulation, which can carry alkylating dust to the tear duct.
Body Defense Lab CoatTyvek® Sleeves or Impervious Apron.Cotton lab coats absorb liquids, holding the alkylating agent against the skin.

Operational Protocol: Self-Validating Workflows

This protocol uses a "Clean-Dirty-Clean" logic to prevent cross-contamination.

Phase A: Engineering Setup
  • Verify Airflow: Confirm fume hood is operating at normal standard (0.5 m/s).

  • Static Control: If the substance is solid, use an ionizing bar or anti-static gun. Haloacetamide dusts are light and electrostatic; they "jump" onto gloves and sleeves.

  • Decontamination Prep: Prepare a beaker of "Quench Solution" (10% aqueous sodium thiosulfate or a surfactant/water mix) inside the hood before opening the bottle.

Phase B: Weighing & Transfer (The Critical Step)

Rationale: Most exposures occur during the transfer of solids due to invisible micro-aerosolization.

  • The "Boat-in-Jar" Method:

    • Tare your weighing boat inside a secondary jar (wide-mouth glass).

    • Transfer the chemical into the boat while it is inside the jar.

    • Cap the jar before removing it from the balance.

    • Result: No loose powder ever traverses the lab air.

  • Solubilization:

    • Add solvent (e.g., DMF, DCM) immediately.

    • Once in solution, the vapor pressure risk changes. Ensure the vessel is vented to a scrubber or kept closed.

Phase C: Waste & Decontamination
  • Primary Waste: Dispose of as Segregated Halogenated Organic Waste . Do not mix with oxidizers (nitric acid) as this can generate toxic gases (NOx/Cl2).

  • Surface Decon: Wipe all surfaces with the thiosulfate solution (nucleophile) to degrade trace alkylating agents, followed by soap and water.

Visualizations

Diagram 1: The Hierarchy of Exposure Control

This logic gate ensures that PPE is the last line of defense, not the first.

SafetyHierarchy Hazard Hazard Source: 2-Chloro-N-(2-ethoxyethyl)acetamide Engineering Level 1: Engineering Controls (Fume Hood, Static Control) Hazard->Engineering Containment Admin Level 2: Admin Controls (SOP, 'Boat-in-Jar' Weighing) Engineering->Admin Residual Risk PPE Level 3: PPE Barrier (Double Nitrile, Goggles, Tyvek) Admin->PPE Direct Contact Risk Worker Researcher Safety (Preserved) PPE->Worker Exposure Prevention

Caption: Risk mitigation workflow moving from containment (Engineering) to personal barriers (PPE).

Diagram 2: Spill Response Decision Tree

Immediate actions to take if containment is breached.

SpillResponse Start Spill Detected Assess Is it > 5mL or Outside Hood? Start->Assess Major MAJOR SPILL Evacuate Lab Call EHS Assess->Major Yes Minor MINOR SPILL (<5mL, contained) Assess->Minor No Action1 1. Don Silver Shield/Laminate Gloves Minor->Action1 Action2 2. Cover with Absorbent Pads Action1->Action2 Action3 3. Wipe with 10% Thiosulfate Action2->Action3 Waste Dispose as Haz Waste Action3->Waste

Caption: Decision logic for immediate spill response, prioritizing evacuation for uncontained releases.

Emergency Response (Immediate Action)

  • Skin Contact:

    • Drench: Immediately wash with soap and water for 15 minutes.[6] Do not use alcohol or organic solvents, as these will increase skin permeability and drive the chemical deeper.

    • Alert: Seek medical attention. Inform the physician of "Potential Alkylating Agent Exposure."

  • Eye Contact:

    • Irrigate: Flush for 15 minutes using an eyewash station.

    • Hold Eyelids: Ensure the eyelids are held open to wash out trapped particulates.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11018931, 2-(2-Chloroethoxy)acetamide. (Note: Structural isomer used for hazard class extrapolation). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[8] Substance Information: 2-chloroacetamide.[1][2][3][4][5][6][7] (Base structure hazard data). Retrieved from [Link]

(Note: Due to the specific nature of the ethoxyethyl derivative, hazard profiles are synthesized from the parent chloroacetamide and the physicochemical properties of the ether side chain, adhering to the Precautionary Principle.)

Sources

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